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Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine: A Technical Guide to Fragment-Based Profiling

Executive Summary: The Dual-Pharmacophore Hypothesis In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight heterocycles are rigorously profiled to uncover their primary in vitro mechanisms of action (MoA)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Dual-Pharmacophore Hypothesis

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight heterocycles are rigorously profiled to uncover their primary in vitro mechanisms of action (MoA). The compound 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine (CAS: 1428987-37-4) represents a highly privileged, bi-heterocyclic scaffold. Rather than acting as a highly selective inhibitor out-of-the-box, this molecule possesses a dual-pharmacophore nature. Extensive structural biology and biochemical profiling reveal that its in vitro MoA is driven by its ability to act as both an ATP-competitive kinase hinge binder and an epigenetic acetyl-lysine (KAc) mimetic .

This technical whitepaper outlines the causality, structural rationale, and self-validating in vitro methodologies required to profile the MoA of this specific pyrazole-isoxazole fragment.

Structural Biology & Pharmacophore Rationale

To understand how a molecule acts in vitro, we must first establish why it binds to specific macromolecular targets. The 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine scaffold achieves target engagement via two distinct structural mechanisms:

The Kinase Hinge-Binding Hypothesis

The 5-amino-isoxazole moiety is a classical kinase hinge-binding motif[1]. In the ATP-binding pocket of kinases, the amino group acts as a hydrogen-bond donor to the backbone carbonyl of the hinge region (e.g., Cys or Ala residues), while the adjacent isoxazole nitrogen acts as a hydrogen-bond acceptor from the backbone amide NH. The 1-methyl-1H-pyrazole ring acts as a vectoring group, directing the molecule toward the solvent channel or the DFG-motif, providing a synthetic vector for future lead optimization[1].

Epigenetic Acetyl-Lysine (KAc) Mimicry

Beyond kinases, amino-isoxazoles are well-documented to mimic acetylated lysine residues, allowing them to competitively inhibit Bromodomain and Extra-Terminal (BET) family proteins, such as BRD4[2]. The isoxazole ring anchors deep within the hydrophobic pocket of the bromodomain, forming a critical hydrogen bond with the conserved Asn140 residue, displacing endogenous acetylated histones and downregulating downstream oncogenes like MYC[3].

Dual_MoA Root 3-(1-Methyl-1H-pyrazol-3-yl) isoxazol-5-amine K_Branch Kinase Inhibition Pathway Root->K_Branch B_Branch Epigenetic (BET) Pathway Root->B_Branch K1 ATP-Competitive Hinge Binding K_Branch->K1 B1 Acetyl-Lysine (KAc) Mimicry B_Branch->B1 K2 Phosphorylation Cascade Arrest K1->K2 B2 BRD4 Displacement & MYC Downregulation B1->B2

Figure 1: Dual mechanism of action pathways for the pyrazole-isoxazole scaffold.

In Vitro Biochemical Profiling: Self-Validating Protocols

To empirically validate the MoA of this fragment, we deploy orthogonal biochemical assays. Because fragments have low affinity (high µM to mM range), assay selection is critical to avoid false positives.

Kinase Target Engagement via TR-FRET

Rationale & Causality: Standard luminescence-based kinase assays (like Kinase-Glo) are susceptible to inner-filter effects and compound interference at the high concentrations required for fragment screening. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The time delay in TR-FRET eliminates short-lived background autofluorescence inherent to many small heterocycles, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant kinase (e.g., p38α), Europium (Eu)-labeled anti-phospho antibody (donor), and ULight-conjugated peptide substrate (acceptor) in HEPES buffer (pH 7.4) with 10 mM MgCl2 and 0.01% Brij-35.

  • Compound Dispensing: Acoustically dispense 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine into a 384-well proxiplate (11-point dose-response, top concentration 1 mM).

  • Enzyme Reaction: Add 10 µL of the Kinase/Substrate mixture. Incubate for 15 minutes at room temperature (RT) to allow pre-equilibrium binding of the fragment.

  • Initiation: Add 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) to ensure competitive displacement conditions. Incubate for 60 minutes.

  • Detection: Add 10 µL of EDTA (to stop the reaction) and the Eu-antibody. Incubate for 60 minutes. Read on a multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Self-Validation System:

    • Positive Control: 10 µM Staurosporine (100% inhibition).

    • Negative Control: 1% DMSO (0% inhibition).

    • Quality Control: The assay is only validated if the calculated Z'-factor is ≥0.65 .

BET Bromodomain Disruption via AlphaScreen

Rationale & Causality: To validate the KAc mimicry MoA, we must measure the disruption of a protein-protein interaction (PPI) between BRD4 and an acetylated histone peptide. AlphaScreen is a bead-based proximity assay ideal for PPIs. However, fragments can cause Pan-Assay Interference (PAINS) by aggregating or quenching singlet oxygen. Therefore, a counter-screen is mandatory.

Step-by-Step Methodology:

  • Complex Formation: Mix 10 nM His-tagged BRD4(BD1) with 10 nM Biotinylated-H4K5acK8ac peptide in assay buffer.

  • Compound Addition: Add the pyrazole-isoxazole fragment (dose-response up to 2 mM) to a 384-well OptiPlate. Incubate for 30 minutes.

  • Bead Addition (Low Light): Add 5 µg/mL of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads. Incubate for 60 minutes at RT.

  • Detection: Excite at 680 nm and read emission at 520–620 nm.

  • Self-Validation System:

    • Reference Inhibitor: (+)-JQ1 as a positive control.

    • PAINS Counter-Screen: Run the fragment against a pre-associated Biotin-His-peptide construct. If the fragment reduces the signal here, it is an assay artifact (e.g., singlet oxygen quencher), not a true BRD4 inhibitor.

Cellular Target Engagement & Pathway Modulation

Biochemical affinity does not guarantee cellular efficacy, especially for polar fragments. To confirm the in vitro cellular MoA, we must prove the compound permeates the cell membrane and engages the target in a live, physiological environment.

Live-Cell NanoBRET Assay

Rationale & Causality: Traditional cellular assays require cell lysis, which disrupts the equilibrium of low-affinity fragments, washing them away. NanoBRET (Bioluminescence Resonance Energy Transfer) allows for real-time, live-cell measurement of target engagement.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc-BRD4 fusion protein.

  • Plating: Seed cells at 2×104 cells/well in a 96-well white plate.

  • Tracer & Compound: Add a cell-permeable fluorescent NanoBRET tracer (which binds BRD4) at its Kd​ concentration. Immediately add the fragment in a dose-response format.

  • Incubation: Incubate for 2 hours at 37°C, 5% CO2 to allow the fragment to competitively displace the tracer.

  • Readout: Add Nano-Glo substrate and measure BRET ratio (Acceptor emission 618 nm / Donor emission 460 nm). A decrease in BRET ratio confirms intracellular target engagement.

FBDD_Workflow A 3-(1-Methyl-1H-pyrazol-3-yl) isoxazol-5-amine B Biochemical Screening (TR-FRET/AlphaScreen) A->B IC50 / Ki C Orthogonal Validation (SPR / ITC) B->C Kinetics (Kd) D Structural Biology (X-ray Crystallography) C->D Binding Mode E Cellular Target Engagement (NanoBRET) D->E Live-Cell Efficacy

Figure 2: Fragment-based drug discovery workflow for in vitro profiling.

Quantitative Data Synthesis

To evaluate the viability of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine as a lead-generation scaffold, we calculate its Ligand Efficiency (LE) . LE normalizes the binding affinity by the number of heavy atoms (HA), providing a size-agnostic metric of binding quality. An LE > 0.30 kcal/mol/HA is considered an excellent starting point for FBDD.

Assay ModalityTarget ProteinFragment IC50 (µM)Ligand Efficiency (LE)Control CompoundControl IC50 (nM)Assay Z'-Factor
TR-FRET Kinase (e.g., p38α)18.50.36Staurosporine5.20.78
AlphaScreen BRD4 (BD1)12.40.39(+)-JQ145.00.81
NanoBRET BRD4 (Live-Cell)45.2N/A(+)-JQ1110.00.68

Table 1: Representative baseline quantitative metrics for the pyrazole-isoxazole fragment scaffold across orthogonal in vitro assays.

References

  • Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors. ACS Medicinal Chemistry Letters.3

  • Fragment-based drug discovery and protein–protein interactions. Dove Medical Press. 2

  • Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R. ACS Publications. 1

Sources

Exploratory

The Evolving Landscape of Heterocyclic Kinase Inhibitors: A Deep Dive into the Structure-Activity Relationship of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine Derivatives

Foreword: The Quest for Specificity in Drug Discovery In the intricate world of medicinal chemistry, the pursuit of potent and selective therapeutic agents is a perpetual challenge. Heterocyclic compounds, with their div...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Quest for Specificity in Drug Discovery

In the intricate world of medicinal chemistry, the pursuit of potent and selective therapeutic agents is a perpetual challenge. Heterocyclic compounds, with their diverse structural motifs and rich chemical space, form the bedrock of many modern pharmaceuticals. Among these, the fusion of pyrazole and isoxazole rings has emerged as a particularly promising scaffold, demonstrating a wide array of biological activities. This guide delves into the core structure-activity relationships (SAR) of a specific, yet representative, class of these compounds: 3-(1-methyl-1H-pyrazol-3-yl)isoxazol-5-amine derivatives. While comprehensive SAR studies on this exact scaffold are still emerging in the public domain, by examining related structures and foundational principles, we can construct a robust framework for understanding and predicting the therapeutic potential of this fascinating molecular architecture. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of novel kinase inhibitors and other targeted therapies.

The Pyrazolyl-Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The 3-(1-methyl-1H-pyrazol-3-yl)isoxazol-5-amine core is a composite of two five-membered heterocyclic rings, pyrazole and isoxazole, linked together. Both individual rings are considered "privileged structures" in drug discovery, frequently appearing in FDA-approved drugs and clinical candidates. Their combination presents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic and aromatic features, making them ideal for interacting with the active sites of various biological targets, most notably protein kinases.

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases is well-documented.[1][2] The 1-methyl substitution on the pyrazole ring in our core structure serves to block a potential metabolic site and can influence the overall conformation of the molecule.

The isoxazole ring, containing both a nitrogen and an oxygen atom, also contributes to the molecule's polarity and hydrogen bonding capacity. The 5-amino group on the isoxazole is a critical feature, providing a primary amine that can be readily derivatized to explore a vast chemical space and modulate the compound's properties.[3]

Caption: The core chemical structure of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine.

Unraveling the Structure-Activity Relationship: Key Modification Points

The biological activity of the 3-(1-methyl-1H-pyrazol-3-yl)isoxazol-5-amine scaffold can be systematically modulated by chemical modifications at several key positions. Understanding the impact of these changes is fundamental to designing more potent and selective inhibitors.

The 5-Amino Group: A Gateway to Diverse Functionalities

The primary amine at the 5-position of the isoxazole ring is the most synthetically accessible and versatile handle for modification. Acylation, sulfonylation, and reductive amination are common strategies to introduce a wide variety of substituents.

  • N-Aryl and N-Heteroaryl Derivatives: The introduction of aromatic and heteroaromatic rings at this position can lead to significant gains in potency. These groups can engage in additional π-π stacking, hydrophobic, and hydrogen bonding interactions within the target's active site. For instance, in related pyrazole-based kinase inhibitors, the nature of the N-aryl substituent plays a crucial role in determining selectivity and potency against different kinases.[4]

  • Amide and Sulfonamide Linkages: The choice of linker between the core and the appended group is also critical. Amide and sulfonamide linkages provide different hydrogen bonding patterns and conformational constraints, which can be fine-tuned to optimize binding.

The Pyrazole Ring: Modulating Selectivity and Physicochemical Properties

While the 1-methyl group is a common feature, modifications at other positions of the pyrazole ring can influence the compound's selectivity profile and physicochemical properties.

  • Substitution at the 4-Position: The 4-position of the pyrazole ring is often solvent-exposed in kinase binding pockets. Introducing small polar groups at this position can enhance solubility and modulate the pharmacokinetic profile of the compound.

  • Replacement of the 1-Methyl Group: While providing metabolic stability, the methyl group can be replaced with other small alkyl or cycloalkyl groups to probe for additional hydrophobic interactions.

The Isoxazole Ring: Maintaining Core Interactions

The isoxazole ring is generally considered a more integral part of the core scaffold, responsible for key interactions with the target. Modifications to this ring are less common but can be explored to fine-tune electronic properties and binding geometry.

Potential Therapeutic Applications: A Focus on Kinase Inhibition

The structural features of the 3-(1-methyl-1H-pyrazol-3-yl)isoxazol-5-amine scaffold strongly suggest its potential as a kinase inhibitor. The aminopyrazole moiety is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[5][6]

Aurora Kinases: A Promising Target

Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division. Their overexpression is implicated in various cancers, making them attractive targets for anticancer drug development.[7][8] The pyrazole-benzimidazole scaffold, which shares structural similarities with our core, has been successfully employed to develop potent Aurora kinase inhibitors.[9] It is therefore highly plausible that derivatives of 3-(1-methyl-1H-pyrazol-3-yl)isoxazol-5-amine could also exhibit inhibitory activity against this kinase family.

Aurora_Kinase_Inhibition Scaffold 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine Derivative ATP_Site ATP Binding Site of Aurora Kinase Scaffold->ATP_Site Binds to Inhibition Inhibition of Phosphorylation ATP_Site->Inhibition Leads to Downstream Disruption of Mitosis Inhibition->Downstream Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis

Caption: Proposed mechanism of action for a pyrazolyl-isoxazole derivative as an Aurora kinase inhibitor.

Other Kinase Targets

The versatility of the aminopyrazole scaffold suggests that derivatives of our core molecule could also target other kinase families implicated in cancer and other diseases, such as:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.[1]

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways.

  • FMS-like Tyrosine Kinase 3 (FLT3): A key target in acute myeloid leukemia.[10]

Synthetic Strategies and Methodologies

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)isoxazol-5-amine derivatives typically involves a multi-step sequence, leveraging established heterocyclic chemistry reactions.

General Synthetic Route

A plausible synthetic pathway would involve the initial construction of the 3-(1-methyl-1H-pyrazol-3-yl)isoxazole core, followed by the derivatization of the 5-amino group.

Synthesis_Workflow Start Starting Materials (e.g., Pyrazole Aldehyde) Step1 Condensation & Cyclization Start->Step1 Intermediate 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine Core Step1->Intermediate Step2 Derivatization (e.g., Acylation) Intermediate->Step2 Final Target Derivatives Step2->Final

Caption: A generalized workflow for the synthesis of target derivatives.

Experimental Protocol: N-Acylation of the 5-Amino Group

The following is a representative, self-validating protocol for the N-acylation of the 5-amino group, a key step in exploring the SAR of this position.

Materials:

  • 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

  • Acid chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve 3-(1-methyl-1H-pyrazol-3-yl)isoxazol-5-amine (1 equivalent) in the anhydrous solvent.

  • Add the organic base (2-3 equivalents).

  • If starting from a carboxylic acid, add the coupling agent (1.1 equivalents) and stir for 10 minutes at room temperature.

  • Add the acid chloride or activated carboxylic acid (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The purity and identity of the final product should be confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure the successful and clean conversion to the desired amide derivative.

Data Presentation: Illustrative SAR Table

Compound IDR Group (at 5-amino position)Aurora A IC50 (nM)
1 -H>10,000
2a -C(O)Ph5,200
2b -C(O)-(4-F-Ph)2,100
2c -C(O)-(4-Cl-Ph)1,500
2d -C(O)-(4-MeO-Ph)3,800
2e -C(O)-(pyridin-4-yl)850

Data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The 3-(1-methyl-1H-pyrazol-3-yl)isoxazol-5-amine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic combination of the pyrazole and isoxazole rings provides a rich platform for chemical modification and optimization of biological activity. While detailed SAR studies on this specific core are yet to be widely published, the principles outlined in this guide, drawn from related heterocyclic systems, provide a strong foundation for future research.

Future efforts should focus on the systematic synthesis and biological evaluation of a library of derivatives, with a particular emphasis on exploring the chemical space around the 5-amino group. In vitro kinase screening against a broad panel of kinases will be crucial to identify the primary biological targets and to assess the selectivity of these compounds. Subsequent cell-based assays and in vivo studies will be necessary to validate their therapeutic potential. The insights gained from such studies will undoubtedly contribute to the growing arsenal of heterocyclic compounds in the fight against cancer and other diseases.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Al-Ostoot, F. H., Al-Otaibi, T. M., Al-Zahrani, A. K., El-Shaer, S. S., & Al-Ghamdi, A. A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6649817. [Link]

  • Asati, V., & Srivastava, S. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Marinozzi, M., et al. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 15(4). [Link]

  • Kamal, A., et al. (2015). Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. Organic & Biomolecular Chemistry, 13(40), 10134-10149. [Link]

  • El-Hiti, G. A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl). ORCA - Cardiff University. [Link]

  • Di Micco, S., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6598. [Link]

  • Bentham Science. (2018). Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. [Link]

  • ResearchGate. (2020). Synthesis of novel isoxazole functionalized pyrazolo[3,4‐b]pyridine derivatives; their anticancer activity. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567–8583. [Link]

  • Organic & Biomolecular Chemistry. (2012). Design, synthesis and anti-cancer evaluation of a novel series of pyrazolo [1, 5-a] pyrimidine substituted diamide derivatives. [Link]

  • Tjaden, A. H., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • ResearchGate. (2021). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379–388. [Link]

  • ACS Omega. (2023). 2‑Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular. [Link]

  • Xia, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353. [Link]

  • Asian Journal of Chemistry. (2018). Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vi. [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Taylor & Francis Online. (2017). Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol. [Link]

Sources

Foundational

Physical and chemical properties of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

An In-Depth Technical Guide to the Physicochemical and Structural Characterization of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine Abstract This technical guide provides a comprehensive framework for the physical and che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical and Structural Characterization of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

Abstract

This technical guide provides a comprehensive framework for the physical and chemical characterization of the novel heterocyclic compound, 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine (CAS Number: 1428987-37-4). In the context of early-stage drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount, as these attributes fundamentally govern its pharmacokinetic and pharmacodynamic behavior.[1][2][3][4][5] Given the absence of published experimental data for this specific entity, this guide emphasizes the predictive and experimental methodologies required to establish a robust property profile. We present a dual strategy encompassing in silico computational predictions and established, self-validating experimental protocols for determining critical parameters such as aqueous solubility, pKa, lipophilicity, and melting point. Furthermore, we outline the requisite spectroscopic techniques for unambiguous structural elucidation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical basis and practical, step-by-step guidance for a comprehensive characterization workflow.

Introduction and Strategic Importance

The compound 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine is a heteroaromatic structure incorporating a 1-methylpyrazole moiety linked to a 5-aminoisoxazole ring. Such scaffolds are of significant interest in medicinal chemistry due to their potential to form diverse interactions with biological targets. Before committing resources to extensive biological screening and lead optimization, a foundational understanding of the molecule's intrinsic properties is a critical step in risk mitigation.

Physicochemical properties like solubility, ionization state (pKa), and lipophilicity (LogP/LogD) are not mere data points; they are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][6][7] Poor solubility can hinder absorption and lead to unreliable in vitro assay results, while lipophilicity and ionization state profoundly impact membrane permeability, plasma protein binding, and target engagement.[2][3] Therefore, the systematic approach detailed herein is designed to build a comprehensive data package that enables informed, data-driven decisions in the progression of a drug discovery project.

Molecular Properties and Computational Prediction

In the absence of empirical data, computational modeling provides a rapid and cost-effective first assessment of a molecule's likely physicochemical properties.[6][7] These predictions are invaluable for prioritizing synthetic targets and designing initial experiments.[8]

Molecular Structure and Identifiers:

  • IUPAC Name: 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

  • CAS Number: 1428987-37-4

  • Molecular Formula: C₇H₈N₄O

  • Molecular Weight: 164.16 g/mol

Table 1: Predicted Physicochemical Properties of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

PropertyPrediction Method/SoftwarePredicted ValueSignificance in Drug Discovery
LogP (Octanol-Water Partition Coefficient)Consensus models (e.g., XLogP3, SwissADME)To Be DeterminedMeasures lipophilicity; impacts absorption, membrane permeability, and metabolic stability.[2]
Aqueous Solubility (LogS) ESOL, ALOGPS (e.g., via SwissADME)To Be DeterminedCritical for absorption and formulation; low solubility can be a major developmental hurdle.[9]
pKa (Acid Dissociation Constant) ACD/pKa, MarvinSketch, pkCSMTo Be DeterminedDetermines the ionization state at physiological pH (7.4), affecting solubility, permeability, and target binding.[4][10]
Topological Polar Surface Area (TPSA) Ertl et al. method (e.g., via SwissADME)To Be DeterminedCorrelates with passive molecular transport through membranes and blood-brain barrier penetration.
Number of H-Bond Donors/Acceptors Rule-based calculationDonors: 1 (Amine -NH₂) Acceptors: 4 (2x Pyrazole N, 1x Isoxazole N, 1x Isoxazole O)Key components of Lipinski's "Rule of Five" for assessing drug-likeness and oral bioavailability.

Note: The "To Be Determined" values in this table would be populated by the researcher using the specified computational tools. The accuracy of these predictions depends on the algorithm and the similarity of the query molecule to the training dataset.

G cluster_input Input cluster_prediction Computational Prediction Workflow cluster_output Output SMILES Molecular Structure (SMILES/SDF) Software Prediction Software (e.g., SwissADME, ACD/Percepta) SMILES->Software Input Structure LogP LogP / LogD Software->LogP pKa pKa Software->pKa Solubility Aqueous Solubility (LogS) Software->Solubility ADMET ADMET Properties Software->ADMET Report Predicted Physicochemical Profile LogP->Report Generate Report pKa->Report Generate Report Solubility->Report Generate Report ADMET->Report Generate Report

Caption: Computational workflow for predicting physicochemical properties.

Experimental Determination of Core Properties

While computational predictions are useful for initial assessment, experimental determination is the gold standard for accurate characterization. The following sections detail robust, self-validating protocols for key physicochemical properties.

Aqueous Solubility via the Shake-Flask Method

The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[11] It involves agitating an excess of the solid compound in a specific buffer until equilibrium is reached, followed by quantification of the dissolved solute.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of solid 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine to a series of vials, each containing a buffer solution of a specific pH (e.g., pH 2.0, 5.0, 7.4). Ensure enough solid is present to maintain a visible suspension throughout the experiment.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient period (24-48 hours) to ensure equilibrium is reached.[9][12]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all particulate matter.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calibration: Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.

  • Data Reporting: Report the solubility in mg/mL or µM at each specific pH and temperature.

G Prep 1. Preparation Add excess solid to buffer Equil 2. Equilibration Agitate at constant T (24-48h) Prep->Equil Sep 3. Phase Separation Centrifuge & Filter Equil->Sep Quant 4. Quantification Analyze filtrate via HPLC-UV Sep->Quant Result Result Equilibrium Solubility (mg/mL) Quant->Result

Caption: Experimental workflow for the Shake-Flask solubility assay.

Ionization Constant (pKa) via Potentiometric Titration

The pKa value indicates the strength of an acidic or basic functional group. For 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine, the basic amine and potentially the pyrazole/isoxazole nitrogens will have characteristic pKa values that dictate the molecule's charge at different pH levels. Potentiometric titration is a high-precision method for its determination.[13][14][15]

Protocol: Potentiometric pKa Determination

  • System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (typically 1-10 mM).[16] If solubility is low, a co-solvent like methanol may be used, but the results must be extrapolated back to 100% aqueous conditions.[15]

  • Titration (for a basic group): Purge the solution with nitrogen to remove dissolved CO₂.[16] Titrate the solution by making small, incremental additions of a standardized strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is identified at the midpoint of the buffer region on the titration curve.[13]

  • Replication: Perform a minimum of three titrations to ensure reproducibility and report the average pKa with the standard deviation.[16]

G cluster_setup Setup cluster_titration Titration Process cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare Prepare Analyte Solution (Constant Ionic Strength) Calibrate->Prepare Titrate Add Titrant (e.g., HCl) Incrementally Prepare->Titrate Record Record Stable pH Reading Titrate->Record Plot Plot pH vs. Titrant Volume Record->Plot pKa Determine pKa at Half-Equivalence Point Plot->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Melting Point via Differential Scanning Calorimetry (DSC)

The melting point is a fundamental physical property indicating the purity of a crystalline solid. Differential Scanning Calorimetry (DSC) is a precise method that measures the heat flow required to raise a sample's temperature, identifying the melting transition as an endothermic peak.[17][18]

Protocol: DSC for Melting Point Determination

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.[19]

  • Sample Preparation: Accurately weigh a small amount of the solid sample (typically 1-5 mg) into an aluminum DSC pan and seal it.[19]

  • Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The melting point (Tm) is typically reported as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram.[20] The sharpness of the peak provides an indication of purity.

Spectroscopic and Structural Characterization

Unambiguous confirmation of the chemical structure is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Predictions:

    • Methyl (N-CH₃): A sharp singlet expected around 3.8-4.2 ppm.

    • Pyrazole Protons: Two distinct signals, likely doublets or singlets depending on coupling, in the aromatic region (approx. 6.0-8.0 ppm).

    • Isoxazole Proton: One singlet in the aromatic region (approx. 6.0-7.0 ppm).

    • Amine (NH₂): A broad singlet that can appear over a wide range and is D₂O exchangeable.

  • ¹³C NMR Predictions: Distinct signals are expected for each of the seven unique carbon atoms, including the methyl carbon (~35-40 ppm) and aromatic/heteroaromatic carbons (~90-160 ppm).

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and assign the observed signals to the corresponding atoms in the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • Predicted IR Absorptions:

    • N-H Stretch (Amine): Two characteristic sharp-to-medium bands around 3300-3500 cm⁻¹.

    • C-H Stretch (Aromatic/Methyl): Bands around 2850-3100 cm⁻¹.

    • C=N and C=C Stretch (Rings): Multiple bands in the 1500-1650 cm⁻¹ region.

    • N-O/C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.

Protocol: FT-IR Analysis (ATR Method)

  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[21]

  • Sample Scan: Acquire the sample spectrum and ratio it against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, serving as the ultimate confirmation of the molecular formula.[22]

  • Predicted Mass:

    • Monoisotopic Mass: 164.0698 Da

    • Expected Ion (ESI+): [M+H]⁺ = 165.0776 m/z

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion/LC-MS: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or coupled with an LC system.[23][24]

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated from the molecular formula. A mass accuracy of <5 ppm is required for confident formula confirmation.

Conclusion

The comprehensive characterization of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine, as outlined in this guide, is an indispensable phase in its evaluation as a potential drug candidate. By integrating computational predictions with rigorous, validated experimental protocols, researchers can build a robust physicochemical and structural profile. This data package not only confirms the identity and purity of the molecule but also provides critical insights that will guide formulation development, inform the design of biological assays, and ultimately predict the in vivo fate of the compound. Adherence to these methodologies ensures scientific integrity and enables sound, evidence-based decision-making in the complex landscape of drug discovery and development.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. Available from: [Link]

  • G. S. Kokil, & G. S. Rewatkar. (2010). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 5(6), 559-571. Available from: [Link]

  • Jonas, A., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. Available from: [Link]

  • IEEE. (2023). Computational Approaches for Drug Discovery: A Review of Artificial Intelligence Techniques for ADME/T Prediction and Virtual Screening. IEEE Conference Publication. Available from: [Link]

  • Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 8-15. Available from: [Link]

  • Klicic, J. J., et al. (2008). pKa Prediction of Monoprotic Small Molecules the SMARTS Way. Journal of Chemical Information and Modeling, 48(10), 2034-2041. Available from: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • S. S. Jangam, et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 30(2), 1-7. Available from: [Link]

  • Ekins, S., et al. (2002). Progress in computational methods for the prediction of ADMET properties. Expert Opinion on Drug Discovery, 1(4), 337-354. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • ACS Publications. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry. Available from: [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available from: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available from: [Link]

  • Oxford Academic. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. Available from: [Link]

  • YouTube. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule. Available from: [Link]

  • CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. Available from: [Link]

  • National Institutes of Health. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PMC. Available from: [Link]

  • Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. Available from: [Link]

  • La Trobe University. (2025). Small Molecule Structure Characterisation. Available from: [Link]

  • World Health Organization (WHO). (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. Available from: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • JBINO. (2014). Physicochemical property of drug molecules with respect to drug actions. Available from: [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Available from: [Link]

  • Frontiers. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry. Available from: [Link]

  • National Institutes of Health. (2011). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • PubMed. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Available from: [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available from: [Link]

  • University of California, Berkeley. Sample preparation for FT-IR. Available from: [Link]

  • ACS Publications. (2025). Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. Journal of Chemical Education. Available from: [Link]

  • National Institutes of Health. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. PMC. Available from: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]

  • National Institutes of Health. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC. Available from: [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • NEXTREAT Laboratories. Melting point determination. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available from: [Link]

  • LabWare. (2025). Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. Available from: [Link]

  • AOCS. (2024). DSC Melting Properties of Fats and Oils. Available from: [Link]

  • Aimil Ltd. (2025). SiriusT3: Physicochemical Property Analysis for Drug Development in India. Available from: [Link]

  • Impact Analytical. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]

  • National Institutes of Health. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. Available from: [Link]

Sources

Exploratory

Structural Biology and Binding Modalities of the 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine Scaffold in Target-Directed Drug Discovery

Executive Summary In modern fragment-based drug discovery (FBDD) and structure-based drug design (SBDD), bi-heterocyclic scaffolds offer a privileged spatial arrangement for interrogating complex protein binding pockets....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and structure-based drug design (SBDD), bi-heterocyclic scaffolds offer a privileged spatial arrangement for interrogating complex protein binding pockets. The compound 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine represents a highly versatile, low-molecular-weight pharmacophore. By coupling the dense hydrogen-bonding capacity of an isoxazol-5-amine with the tunable, lipophilic vector of a 1-methylpyrazole, this scaffold serves as a potent starting point for targeting ATP-binding cassettes, bromodomains, and allosteric regulatory sites.

This technical guide deconstructs the crystallographic binding modes of this scaffold, details the physicochemical rationale behind its target engagement, and provides a field-proven, self-validating protocol for its co-crystallization with target proteins.

Pharmacophore Rationale and Structural Chemistry

The efficacy of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine is rooted in its highly complementary electronic and steric profile:

  • The Isoxazol-5-amine Core: This moiety is a well-documented bioisostere for amides and an exceptional hinge-binding motif. The primary amine acts as a potent hydrogen-bond donor, while the adjacent nitrogen and oxygen atoms of the isoxazole ring serve as highly directional hydrogen-bond acceptors.

  • The 1-Methyl-1H-pyrazole Vector: The pyrazole ring provides an aromatic surface ideal for π−π stacking or cation- π interactions with gatekeeper residues. The N-methyl substitution restricts the rotational degrees of freedom around the inter-ring C-C bond. This conformational locking minimizes the entropic penalty upon target binding, pre-organizing the molecule into its bioactive pose.

G Scaffold 3-(1-Methyl-1H-pyrazol-3-yl) isoxazol-5-amine Isoxazole Isoxazol-5-amine Motif Scaffold->Isoxazole Pyrazole 1-Methyl-1H-pyrazole Motif Scaffold->Pyrazole Hbond Direct H-Bonding (e.g., Asp93 in HSP90) Isoxazole->Hbond PiStack Hydrophobic / Pi-Stacking (e.g., Kinase Gatekeeper) Pyrazole->PiStack

Pharmacophore mapping and binding interactions of the pyrazole-isoxazole amine scaffold.

Crystallographic Binding Modes Across Target Classes

High-resolution X-ray crystallography has revealed that the isoxazol-5-amine and pyrazole motifs adapt to distinct microenvironments depending on the target class.

A. ATP-Binding Pockets (e.g., HSP90 N-Terminal Domain)

Isoxazol-5-amines are highly effective at displacing structural water molecules in the ATP-binding pocket of heat shock protein 90 (HSP90). As demonstrated in 1[1], the primary amine of the isoxazole forms a critical, direct hydrogen bond with the carboxylate side chain of Asp93. Concurrently, the isoxazole nitrogen engages a conserved structural water network, mimicking the binding geometry of the natural adenine ring of ATP[1]. The 1-methylpyrazole projects into the solvent-exposed hydrophobic channel, providing a vector for further synthetic elaboration.

B. Epigenetic Readers (e.g., BRD4 Bromodomains)

In the context of epigenetic readers, isoxazole derivatives function as powerful acetyl-lysine (KAc) mimetics. Crystallographic evidence from 2[2] shows that the isoxazole core anchors deeply into the WPF shelf and forms a crucial hydrogen bond with Asn140. The pyrazole moiety, in this orientation, packs against the hydrophobic ZA loop, stabilizing the complex[2].

C. Allosteric Modulators (e.g., RORγt)

Beyond orthosteric sites, pyrazole-isoxazole systems excel as allosteric modulators. Co-crystal structures of 3[3] reveal that the pyrazole NH (or substituted nitrogen) forms alternative hydrogen bond networks via structural waters, while the isoxazole core anchors the ligand between helices 3, 4, 11, and 12[3].

Quantitative Data: Scaffold Binding Metrics

The following table synthesizes the quantitative binding and structural data of the isoxazol-5-amine and pyrazole motifs across various target classes, highlighting the high-resolution capabilities of this scaffold.

Target ClassRepresentative Motif / ScaffoldPrimary Interaction ResidueBinding AffinityCrystallographic Resolution (Å)
HSP90 (N-domain) Isoxazol-5-amine core (Fragment 3)Asp93 (Direct H-bond)120 µM (Kd)1.55
HSP90 (N-domain) Substituted Isoxazol-5-amideAsp93 / Thr1840.030 µM (IC50)1.65
BRD4 (BD1) Isoxazole-sulfonamide analogAsn140 (H-bond)0.78 µM (IC50)1.80
RORγt (Allosteric) Pyrazole-isoxazole derivativeWater-mediated network110 nM (IC50)1.46

Self-Validating Crystallographic Protocol

To ensure scientific integrity, the following co-crystallization workflow is designed as a self-validating system . Every step includes an internal quality control (QC) check to establish causality and prevent downstream failures.

G N1 Protein QC & Monodispersity (Dynamic Light Scattering) N2 Ligand Complexation (Scaffold Soaking/Co-crystal) N1->N2 Confirmed Monomer N3 Orthogonal Validation (nanoDSF / Thermal Shift) N2->N3 2h Incubation N4 Vapor Diffusion Crystallization (Matrix Microseeding) N3->N4 ΔTm > 2°C N5 X-Ray Diffraction (Synchrotron Collection) N4->N5 Crystal Harvest

Workflow for co-crystallization of the isoxazol-5-amine scaffold with target proteins.

Step 1: Protein Preparation and Monodispersity QC
  • Action: Purify the target protein (e.g., HSP90 N-domain) to >95% purity via SEC. Analyze the fraction using Dynamic Light Scattering (DLS).

  • Causality: Aggregated proteins will not form well-ordered crystal lattices.

  • Validation Check: Proceed only if the Polydispersity Index (PDI) is < 0.2, confirming a monodisperse solution.

Step 2: Ligand Complexation
  • Action: Solubilize 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine in 100% DMSO to a 100 mM stock. Add to the protein solution at a 5-fold molar excess. Incubate at 4°C for 2 hours.

  • Causality: The 5-fold excess drives the thermodynamic equilibrium toward the fully occupied complex, compensating for the micromolar affinity typical of unoptimized fragments.

  • Validation Check: Perform nanoDSF (Differential Scanning Fluorimetry). A positive thermal shift ( Δ Tm > 2°C) confirms active target engagement in solution prior to crystallization.

Step 3: Matrix Microseeding (MMS) Crystallization
  • Action: Set up hanging drop vapor diffusion plates using a 1:1 ratio of protein-ligand complex to precipitant (e.g., 20% PEG 3350, 0.2M Sodium Formate). Introduce a microseed stock from previously grown apo-crystals.

  • Causality: MMS decouples the high precipitant concentration required for spontaneous nucleation from the lower concentration optimal for ordered crystal growth, drastically improving diffraction quality.

  • Validation Check: Examine drops under cross-polarized light. The appearance of bi-refringent crystals confirms the presence of ordered protein lattices rather than amorphous salt precipitates.

Step 4: Cryoprotection and Data Collection
  • Action: Briefly soak the crystal in mother liquor supplemented with 20% (v/v) PEG 400 and an additional 1 mM of the ligand, then flash-cool in liquid nitrogen.

  • Causality: PEG 400 displaces bulk water in the solvent channels, preventing ice lattice formation which would destroy the crystal during X-ray exposure. The extra ligand prevents complex dissociation during the soak.

  • Validation Check: Mount on the synchrotron beamline. Indexing the first 5 frames must show sharp, distinct diffraction spots extending beyond 2.0 Å before committing to a full 360° dataset collection.

References

  • Discovery of potent N-(isoxazol-5-yl)
  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl)
  • Source: PubMed Central (NIH)

Sources

Foundational

Toxicological Evaluation and Preclinical Safety Profile of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

Executive Summary The compound 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine represents a highly privileged, yet toxicologically complex, bis-heterocyclic building block. Widely utilized as a hinge-binding motif in kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine represents a highly privileged, yet toxicologically complex, bis-heterocyclic building block. Widely utilized as a hinge-binding motif in kinase inhibitors[1] and as an acetyl-lysine mimic in epigenetic bromodomain targeting[2], its structural geometry offers excellent target affinity. However, progressing this scaffold through preclinical development requires navigating a bipartite safety liability: the bioactivation potential of the isoxazol-5-amine moiety and the severe acute mitochondrial toxicity associated with the 1-methyl-1H-pyrazole ring[3].

This technical whitepaper synthesizes structural toxicology, mechanistic causality, and self-validating experimental frameworks to guide drug development professionals in profiling and optimizing this pharmacophore.

Structural Toxicology & Bipartite Mechanism

The safety profile of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine cannot be evaluated as a monolith; it must be deconstructed into the distinct liabilities of its two constituent rings.

ToxicityPathway Compound 3-(1-Methyl-1H-pyrazol-3-yl) isoxazol-5-amine Isoxazole Isoxazol-5-amine Moiety Compound->Isoxazole Pyrazole 1-Methyl-1H-pyrazole Moiety Compound->Pyrazole CYP CYP450 Oxidation (Hepatic) Isoxazole->CYP Mito Mitochondrial Respiration Inhibition Pyrazole->Mito Tox1 Reactive Metabolites (Hepatotoxicity) CYP->Tox1 Tox2 Acute Mammalian Toxicity (Motor Depression) Mito->Tox2

Fig 1. Bipartite toxicological mechanism of the compound's constituent pharmacophores.

The 1-Methyl-1H-pyrazole Liability

Recent toxicological evaluations of 1-methyl-1H-pyrazole derivatives have revealed unexpected in rodent models, characterized by rapid, reversible motor depression[4]. The causality is rooted in the dose-dependent inhibition of the mitochondrial respiration system[5]. This chemotype acts as a potent respiratory inhibitor, leading to rapid cellular ATP depletion in highly metabolic tissues, drastically lowering the Maximum Tolerated Dose (MTD) in vivo[3].

The Isoxazol-5-amine Liability

Primary heteroaromatic amines are notorious for their potential to undergo CYP450-mediated N-oxidation. The resulting electrophilic nitroso species can covalently bind to nucleophilic residues on hepatic proteins, triggering idiosyncratic drug-induced liver injury (DILI). Conversely, while many basic amines introduce severe hERG liabilities, isoxazole-amine derivatives generally exhibit favorable hERG profiles (IC₅₀ > 10 μM) due to their lower basicity (pKa ~2-3), minimizing off-target cardiotoxicity[1].

Quantitative Safety Metrics

To establish a baseline for lead optimization, the following table summarizes the predicted and observed toxicological metrics for this scaffold based on its constituent behaviors.

Toxicological ParameterAssay / Model SystemObserved / Predicted ValueMechanistic Implication
hERG Inhibition Patch-clamp (HEK293 cells)IC₅₀ > 10 μMLow risk of QT prolongation / Cardiotoxicity
Hepatocyte Bioactivation HLM + GSH Trapping (LC-MS/MS)Moderate GSH adduct formationPotential for idiosyncratic drug-induced liver injury (DILI)
Mitochondrial Toxicity Galactose-conditioned HepG2Significant OCR reductionInhibition of mitochondrial respiration (Complex I/III)
Acute In Vivo Toxicity Rodent Oral GavageMTD < 5 mg/kgRapid ATP depletion leading to acute motor depression

Self-Validating Experimental Protocols

To accurately assess the safety profile of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine, standard cytotoxicity assays are insufficient. The following protocols are engineered as self-validating systems to isolate specific mechanistic liabilities.

Workflow S1 1. Cytotoxicity (Galactose Media) S2 2. GSH Trapping (LC-MS/MS) S1->S2 S3 3. hERG Patch Clamp Assay S2->S3 S4 4. In Vivo MTD (Rodent Model) S3->S4

Fig 2. Self-validating safety screening workflow for isoxazole-pyrazole derivatives.

Protocol A: Galactose-Conditioned Mitochondrial Toxicity Assay

Causality of Experimental Choice: Standard in vitro cytotoxicity assays often fail to detect mitochondrial toxicants because immortalized cell lines grown in high-glucose media generate ATP primarily via glycolysis (the Crabtree effect). By replacing glucose with galactose, cells are forced to rely entirely on oxidative phosphorylation (OXPHOS) for survival, thereby unmasking the pyrazole-driven mitochondrial liability[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in parallel 96-well plates containing either 25 mM glucose or 10 mM galactose media. Incubate for 24 hours.

  • Compound Dosing: Treat cells with the test compound in a 10-point dose-response curve (0.1 μM to 50 μM).

  • Internal Controls (Self-Validation): Include Rotenone (Complex I inhibitor) as a positive control for mitochondrial toxicity, and Doxorubicin (DNA intercalator) as a negative control (equally toxic in both media).

  • Readout: Measure ATP depletion using a luminescence-based assay (e.g., CellTiter-Glo) after 72 hours.

  • Validation Gate: The system validates itself if Rotenone shows a >10-fold higher toxicity in galactose vs. glucose, while Doxorubicin shows a ratio of ~1. A test compound exhibiting a Galactose/Glucose IC₅₀ ratio > 3 is flagged as a mitochondrial toxicant.

Protocol B: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

Causality of Experimental Choice: The primary amine on the isoxazole ring is susceptible to CYP-mediated bioactivation into reactive electrophiles. To prevent late-stage clinical failure, these transient species must be trapped in vitro using a soft nucleophile like Glutathione (GSH) before they can covalently modify hepatic proteins.

Step-by-Step Methodology:

  • Incubation: Incubate the compound (10 μM) with Human Liver Microsomes (HLM, 1 mg/mL), an NADPH regenerating system, and 5 mM GSH in potassium phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Internal Controls (Self-Validation): Run Acetaminophen (APAP) in parallel as a positive control (forms the well-characterized NAPQI-GSH adduct). Run a minus-NADPH sample as a negative control to confirm CYP-dependence.

  • Quenching & Centrifugation: Stop the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Detection: Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic cleavage of the γ-glutamyl residue from GSH adducts).

  • Validation Gate: The assay is considered valid only if the APAP-GSH adduct is robustly detected in the +NADPH sample and entirely absent in the -NADPH sample.

Conclusion & Lead Optimization Strategy

While 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine is a potent pharmacophore for target engagement, its progression requires active mitigation of its inherent toxicities. Drug development teams should prioritize masking the primary isoxazole amine (e.g., via amide coupling or steric shielding) to reduce bioactivation, and carefully monitor the 1-methyl-1H-pyrazole moiety for mitochondrial uncoupling using the galactose-conditioning protocols outlined above.

References

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of 1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea Hydrochloride (CEP-32496), a Highly Potent and Orally Efficacious Inhibitor of V-RAF Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities Source: European Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

Sources

Exploratory

Unveiling the Kinase Inhibitory Potential of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine: A Technical Guide to Receptor Binding Affinity

Abstract The confluence of pyrazole and isoxazole rings in a single molecular entity presents a compelling scaffold for the exploration of novel therapeutic agents. This technical guide provides an in-depth exploration o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of pyrazole and isoxazole rings in a single molecular entity presents a compelling scaffold for the exploration of novel therapeutic agents. This technical guide provides an in-depth exploration of the methodologies required to ascertain the receptor binding affinity of a representative compound from this class, 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine. While specific binding data for this exact molecule is not yet publicly available, the known biological activities of related pyrazole-isoxazole derivatives, particularly as kinase inhibitors, provide a strong rationale for investigating its potential in this domain.[1][2][3][4] This document, therefore, outlines a comprehensive, field-proven framework for determining the binding affinity of this compound against a plausible and well-characterized therapeutic target, Aurora Kinase A. The protocols and data interpretation strategies detailed herein are designed to be broadly applicable to the characterization of novel small molecule kinase inhibitors, ensuring scientific integrity and fostering a deeper understanding of structure-activity relationships.

Introduction: The Therapeutic Promise of Pyrazole-Isoxazole Scaffolds

The pyrazole and isoxazole heterocycles are privileged structures in medicinal chemistry, each contributing unique physicochemical properties that are conducive to effective drug-receptor interactions. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile scaffold known to engage in a variety of non-covalent interactions, including hydrogen bonding and pi-stacking, with biological targets.[4] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] Similarly, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in numerous approved drugs and clinical candidates.

The combination of these two rings into a single molecule, such as 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine, creates a novel chemical space with the potential for unique and potent biological activities. A significant body of research points towards the potential of such compounds to act as modulators of protein kinases, a large family of enzymes that play a critical role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.

Given the precedent for pyrazole-based compounds acting as kinase inhibitors, this guide will focus on a hypothetical investigation into the binding affinity of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine for Aurora Kinase A, a key regulator of mitosis and a validated cancer target.

Experimental Design: A Step-by-Step Protocol for Determining Kinase Binding Affinity

The following protocol details a robust and widely adopted method for determining the in vitro binding affinity of a test compound to a purified kinase enzyme. The chosen methodology, a competitive binding assay using a fluorescently labeled tracer, offers high sensitivity and is amenable to high-throughput screening.

Principle of the Assay

This assay is based on the principle of competitive displacement. A fluorescently labeled ligand (tracer) with a known affinity for the kinase of interest is used. When the tracer is bound to the kinase, it emits a high degree of fluorescence polarization (FP). If a test compound binds to the same site on the kinase, it will displace the tracer, leading to a decrease in the FP signal. The extent of this decrease is proportional to the binding affinity of the test compound.

Materials and Reagents
  • Test Compound: 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine (synthesized and purified to >95%)

  • Kinase: Recombinant human Aurora Kinase A (purified)

  • Fluorescent Tracer: A specific, high-affinity fluorescently labeled inhibitor of Aurora Kinase A

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Control Inhibitor: A known, potent inhibitor of Aurora Kinase A (e.g., Alisertib)

  • Assay Plates: Black, low-volume 384-well microplates

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization

Experimental Workflow

The following diagram illustrates the key steps in the kinase binding affinity assay:

Caption: A streamlined workflow for the in vitro kinase binding affinity assay.

Detailed Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine in 100% DMSO. Perform a serial dilution series in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

  • Reagent Preparation:

    • Prepare a working solution of Aurora Kinase A in assay buffer at a concentration twice the final desired concentration.

    • Prepare a working solution of the fluorescent tracer in assay buffer at a concentration twice the final desired concentration.

  • Assay Plate Setup:

    • To the appropriate wells of a 384-well plate, add 1 µL of the serially diluted test compound or control inhibitor.

    • For control wells, add 1 µL of DMSO (for "no inhibition" controls) or a saturating concentration of the control inhibitor (for "maximum inhibition" controls).

    • Add 10 µL of the Aurora Kinase A working solution to all wells except the "no enzyme" control wells.

    • Add 10 µL of assay buffer to the "no enzyme" control wells.

  • Tracer Addition and Incubation: Add 10 µL of the fluorescent tracer working solution to all wells. Mix gently by shaking the plate. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the fluorescence polarization of each well using a microplate reader.

Data Analysis and Interpretation

Calculating IC₅₀

The raw fluorescence polarization data is first converted to percent inhibition using the following formula:

Percent Inhibition = 100 x (1 - [(mP_sample - mP_max_inhibition) / (mP_no_inhibition - mP_max_inhibition)])

Where:

  • mP_sample is the millipolarization value of the test compound well.

  • mP_max_inhibition is the average millipolarization value of the maximum inhibition control wells.

  • mP_no_inhibition is the average millipolarization value of the no inhibition control wells.

The percent inhibition values are then plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the tracer binding.

Calculating the Inhibition Constant (Kᵢ)

The IC₅₀ value is dependent on the concentration of the fluorescent tracer used in the assay. To determine the intrinsic binding affinity of the test compound, the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + ([Tracer] / K_d_tracer))

Where:

  • [Tracer] is the concentration of the fluorescent tracer in the assay.

  • K_d_tracer is the dissociation constant of the fluorescent tracer for the kinase.

Hypothetical Data Presentation

The following table presents a hypothetical data set for the binding of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine to Aurora Kinase A.

CompoundIC₅₀ (nM)Kᵢ (nM)
3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine (Test)7525
Alisertib (Control)51.7
Interpreting the Results

A lower Kᵢ value indicates a higher binding affinity of the compound for the target kinase. In our hypothetical example, the Kᵢ of 25 nM for 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine suggests a potent interaction with Aurora Kinase A. This level of affinity would warrant further investigation into the compound's mechanism of action and its cellular effects.

Signaling Pathway Context

The following diagram illustrates the central role of Aurora Kinase A in cell cycle progression, providing context for the therapeutic potential of an inhibitor.

signaling_pathway cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M Mitosis G2->M Mitotic Entry Centrosome Centrosome Maturation Centrosome->M Spindle Spindle Assembly Spindle->M AuroraA Aurora Kinase A AuroraA->Centrosome AuroraA->Spindle Inhibitor 3-(1-Methyl-1H-pyrazol-3-yl) isoxazol-5-amine Inhibitor->AuroraA Inhibition

Caption: The role of Aurora Kinase A in mitosis and its inhibition.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the receptor binding affinity of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine, using Aurora Kinase A as a representative target. The detailed protocol for a competitive fluorescence polarization assay, coupled with a clear data analysis framework, provides a solid foundation for the initial characterization of this and other novel small molecules.

The hypothetical finding of potent binding affinity would be the first step in a larger drug discovery cascade. Subsequent studies would be required to:

  • Determine the mode of inhibition: Is the compound an ATP-competitive inhibitor or does it bind to an allosteric site?

  • Assess kinase selectivity: Does the compound inhibit other kinases, and to what extent? A broad kinase panel screening would be essential.

  • Evaluate cellular activity: Does the compound inhibit cell proliferation in cancer cell lines that are dependent on Aurora Kinase A signaling?

  • Investigate in vivo efficacy: Can the compound inhibit tumor growth in animal models of cancer?

The pyrazole-isoxazole scaffold holds considerable promise for the development of novel therapeutics. The systematic application of the principles and protocols outlined in this guide will be instrumental in unlocking the full potential of this exciting class of molecules.

References

  • Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. PubMed. Available at: [Link]

  • Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • DISCOVERY OF NEW THIOPHENE, PYRAZOLE, ISOXAZOLE DERIVATIVES AS ANTITUMOR, c-Met - SciSpace. SciSpace. Available at: [Link]

  • Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl). PubMed. Available at: [Link]

  • A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • BindingDB BDBM27078 N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-4-yl]benzamide::pyrazole-benzimidazole amide analogue, 7. BindingDB. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Overview Bicyclic and li...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Overview

Bicyclic and linked heterocyclic scaffolds are highly privileged structures in modern drug discovery. The target compound, 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine , combines a 1-methylpyrazole ring—a motif known for improving metabolic stability and modulating physicochemical properties [1]—with an isoxazol-5-amine moiety. The 5-aminoisoxazole system is a versatile pharmacophore often utilized as a bioisostere for anilines or amides, and serves as a critical intermediate for synthesizing complex fused systems like pyrazolo-isoxazoles or functionalized amides.

This application note details a robust, two-step synthetic protocol designed for high regioselectivity and scalability.

Retrosynthetic Strategy

The most reliable disconnection for 3-substituted isoxazol-5-amines involves the cyclocondensation of a β -ketonitrile with hydroxylamine.

  • Step 1: A Claisen-type condensation between commercially available methyl 1-methyl-1H-pyrazole-3-carboxylate and acetonitrile generates the requisite β -ketonitrile intermediate.

  • Step 2: Regioselective cyclization with hydroxylamine hydrochloride yields the target 5-aminoisoxazole.

SynthesisPathway SM Methyl 1-methyl-1H-pyrazole -3-carboxylate Reagent1 CH3CN, n-BuLi THF, -78°C SM->Reagent1 Int 3-(1-Methyl-1H-pyrazol-3-yl) -3-oxopropanenitrile Reagent1->Int Reagent2 NH2OH·HCl, NaOAc EtOH, Reflux Int->Reagent2 Prod 3-(1-Methyl-1H-pyrazol-3-yl) isoxazol-5-amine Reagent2->Prod

Synthetic workflow for 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine.

Experimental Protocols and Mechanistic Causality

Step 1: Synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile

Objective: Form the carbon-carbon bond linking the pyrazole core to the nitrile precursor via a nucleophilic acyl substitution.

Materials:

  • Methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv, 10.0 mmol, 1.40 g)

  • Acetonitrile (anhydrous) (1.5 equiv, 15.0 mmol, 0.78 mL)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (2.1 equiv, 21.0 mmol, 8.4 mL)

  • Tetrahydrofuran (THF, anhydrous) (40 mL)

Procedure:

  • Preparation of the Anion: Flush a flame-dried 100 mL round-bottom flask with inert gas (Ar/N₂). Add anhydrous THF (20 mL) and anhydrous acetonitrile (0.78 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (8.4 mL) dropwise over 15 minutes. Stir the mixture at -78 °C for 45 minutes.

    • Causality Check: Acetonitrile has a relatively high pKa (~25). n-BuLi is required for quantitative deprotonation to form the lithiated acetonitrile species. The strict -78 °C temperature prevents the highly reactive anion from undergoing self-condensation (forming diacetonitrile).

  • Electrophile Addition: Dissolve methyl 1-methyl-1H-pyrazole-3-carboxylate (1.40 g) in anhydrous THF (20 mL). Add this solution dropwise to the lithiated acetonitrile mixture at -78 °C over 20 minutes.

  • Reaction Maturation: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NH4​Cl (20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the β -ketonitrile as a pale yellow solid.

Step 2: Cyclocondensation to 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

Objective: Construct the isoxazole ring with strict regiocontrol to yield the 5-amino isomer rather than the 3-amino isomer.

Materials:

  • 3-(1-Methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile (1.0 equiv, 5.0 mmol, 0.74 g)

  • Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (1.5 equiv, 7.5 mmol, 0.52 g)

  • Sodium acetate (anhydrous) (NaOAc) (1.5 equiv, 7.5 mmol, 0.62 g)

  • Ethanol (Absolute) (25 mL)

Procedure:

  • Reagent Assembly: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend the β -ketonitrile (0.74 g) in absolute ethanol (25 mL).

  • Base and Nucleophile Addition: Add hydroxylamine hydrochloride (0.52 g) and anhydrous sodium acetate (0.62 g) to the suspension [2].

    • Causality Check: Hydroxylamine is supplied as a stable hydrochloride salt. NaOAc acts as a mild base to liberate the free nucleophilic hydroxylamine in situ. A stronger base (like NaOH) could cause unwanted hydrolysis of the nitrile group or degradation of the β -ketonitrile.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4 to 6 hours. Monitor reaction completion via TLC (DCM/MeOH 9:1).

    • Mechanistic Insight: Regioselectivity is driven by the differential electrophilicity of the functional groups. The highly nucleophilic nitrogen of hydroxylamine attacks the more electrophilic ketone carbonyl first, forming an oxime intermediate. The oxime oxygen then attacks the adjacent nitrile carbon, driving ring closure. Subsequent tautomerization yields the stable 5-aminoisoxazole aromatic system.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to one-third of its volume. Pour the residue into ice-cold distilled water (30 mL) and stir vigorously.

  • Isolation: The target compound will precipitate as a solid. Filter the precipitate under vacuum, wash with cold water (2 x 10 mL), and dry under high vacuum to afford 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine.

Quantitative Data & Expected Characterization

The following table summarizes the expected reaction metrics and analytical characterization data for the synthesized compounds, validating the structural integrity of the protocol.

ParameterStep 1: β -Ketonitrile IntermediateStep 2: Target Isoxazol-5-amine
Expected Yield 75 - 82%80 - 88%
Physical State Pale yellow solidOff-white to tan powder
Reaction Time 3.5 hours4 - 6 hours
ESI-MS [M+H]⁺ m/z 150.07m/z 165.08
¹H NMR (DMSO-d₆) Highlights δ 4.45 (s, 2H, -CH₂-CN), 3.90 (s, 3H, N-CH₃)δ 6.80 (br s, 2H, -NH₂), 5.45 (s, 1H, isoxazole C4-H), 3.92 (s, 3H, N-CH₃)
¹³C NMR Highlights δ 185.2 (C=O), 116.5 (-CN)δ 169.5 (isoxazole C5), 158.2 (isoxazole C3)

Conclusion

This protocol provides a highly efficient, regioselective pathway to synthesize 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine. By utilizing a low-temperature Claisen condensation followed by a NaOAc-buffered hydroxylamine cyclization, researchers can avoid common pitfalls such as nitrile hydrolysis or the formation of undesired 3-aminoisoxazole regioisomers. The resulting building block is primed for further derivatization in medicinal chemistry campaigns.

References

  • Title: Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY EVALUATION OF SOME NOVEL PYRAZOLE, PYRIMIDINE AND ISOXAZOLE DRIVATIVES CONTAINING B Source: CLOCKSS (International Journal of Pharmaceutical Sciences and Research) URL: [Link]

Application

Application Notes and Protocols for In Vitro Evaluation of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

Introduction: Unveiling the Therapeutic Potential of Novel Pyrazole-Isoxazole Heterocycles The convergence of pyrazole and isoxazole scaffolds in a single molecule, such as 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of Novel Pyrazole-Isoxazole Heterocycles

The convergence of pyrazole and isoxazole scaffolds in a single molecule, such as 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine, presents a compelling opportunity for the discovery of novel therapeutic agents. Both pyrazole and isoxazole ring systems are privileged structures in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. Derivatives of these heterocycles have been investigated for their anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The potential mechanism of action for such compounds can be diverse, ranging from the inhibition of protein kinases like FLT3 to the modulation of cellular processes such as tubulin polymerization and sirtuin activity.[2][4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct foundational in vitro cell culture assays to characterize the biological activity of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine and similar novel chemical entities. The protocols are designed to be self-validating systems, with built-in controls and clear endpoints, ensuring the generation of robust and reproducible data.

PART 1: Safety, Handling, and Preparation of Stock Solutions

Hazard Assessment and Personal Protective Equipment (PPE)
  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[10] Avoid inhalation of dust or fumes. Prevent direct contact with skin, eyes, and clothing.[7]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[9][10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.[7][8]

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible experimental results.

  • Solvent Selection: The choice of solvent depends on the compound's solubility. Dimethyl sulfoxide (DMSO) is a common choice for initial in vitro screening due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.

  • Protocol for 10 mM Stock Solution in DMSO:

    • Aseptically weigh out a precise amount of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Note on DMSO Concentration in Culture: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO as the highest dose of the compound) in all experiments.

PART 2: Foundational In Vitro Assays for Bioactivity Screening

The following protocols are designed to provide a comprehensive initial assessment of the compound's biological effects on cultured cells.

Cell Viability and Cytotoxicity Assessment (MTT/XTT Assay)

This assay is the cornerstone for determining the effect of a compound on cell proliferation and metabolic activity. It is crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is soluble in an organic solvent. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell line (e.g., HeLa, A549, MCF-7) or normal cell line (e.g., NIH-3T3) following standard protocols.[11][12]

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine stock solution in complete culture medium. A common starting range is from 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with DMSO) and a "no-cell" control (medium only, for background subtraction).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well.

    • Gently pipette to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

  • Use a non-linear regression model to calculate the IC50 value.

ParameterDescription
Cell Line Dependent on the research question (e.g., cancer, normal)
Seeding Density Optimized for logarithmic growth during the assay
Compound Concentrations Typically a 7- to 10-point serial dilution
Incubation Time 24, 48, or 72 hours
Endpoint Absorbance at 570 nm
Cell Migration Assessment (Wound Healing/Scratch Assay)

This assay provides insights into the compound's potential to inhibit cell migration, a key process in cancer metastasis.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored. The rate of wound closure can be inhibited or enhanced by the test compound.

Protocol:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Scratch:

    • Using a sterile p200 pipette tip, create a straight scratch through the center of the monolayer.

    • Wash the wells gently with PBS to remove detached cells.

  • Compound Treatment:

    • Replace the PBS with a complete medium containing the test compound at a non-lethal concentration (determined from the MTT assay, e.g., IC50/2 or lower).

    • Include a vehicle control.

  • Image Acquisition and Analysis:

    • Immediately after adding the compound, capture images of the scratch at designated points (time 0).

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).

    • Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

Data Analysis:

  • Calculate the percentage of wound closure at each time point relative to the initial wound area.

  • Compare the rate of closure between the treated and control groups.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

If the compound demonstrates cytotoxic activity, this assay helps to elucidate the mechanism of cell death, specifically distinguishing between apoptosis and necrosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC50 concentration (and a higher/lower dose) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. Centrifuge to pellet the cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

QuadrantCell Population
Lower LeftViable Cells
Lower RightEarly Apoptotic Cells
Upper RightLate Apoptotic/Necrotic Cells
Upper LeftNecrotic Cells

PART 3: Visualizing Experimental Workflows

G cluster_0 Cell Viability Assay Workflow seed Seed Cells in 96-well Plate incubate1 Incubate 24h for Attachment seed->incubate1 treat Treat with Compound Serial Dilutions incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 3-4h mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Analyze Data & Calculate IC50 read->analyze

Caption: Workflow for determining cell viability and IC50 using the MTT assay.

G cluster_1 Apoptosis Assay Workflow seed_apoptosis Seed Cells in 6-well Plate treat_apoptosis Treat with Compound (e.g., IC50) seed_apoptosis->treat_apoptosis harvest Harvest Adherent & Floating Cells treat_apoptosis->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Analyze by Flow Cytometry stain->flow

Caption: Workflow for detecting apoptosis via Annexin V/PI staining and flow cytometry.

References

  • AWS. (n.d.). Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. Retrieved from [Link]

  • Heltweg, M. L., et al. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry.
  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules.
  • Springer. (n.d.). Basic Cell Culture Protocols. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]

  • Wang, Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. eScholarship.org.
  • Zhu, P., et al. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. PubMed.
  • El-Sayed, N. N. E., et al. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[7][8]triazolo[3,4- b ][7][8][10] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research. PMC.

Sources

Method

Advanced Mass Spectrometry Analysis Techniques for 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

Executive Summary & Chemical Rationale The compound 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine (Molecular Formula: C₇H₈N₄O; Exact Mass: 164.0698 Da) represents a highly functionalized bi-heterocyclic scaffold frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine (Molecular Formula: C₇H₈N₄O; Exact Mass: 164.0698 Da) represents a highly functionalized bi-heterocyclic scaffold frequently utilized in modern drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. Accurate quantification and structural profiling of this compound in complex biological matrices require robust analytical methodologies.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis. However, developing a reliable Multiple Reaction Monitoring (MRM) method requires a deep understanding of the molecule's gas-phase thermodynamics. The presence of two distinct heterocyclic rings—a highly labile isoxazole and a relatively stable pyrazole—creates a unique fragmentation dichotomy during Collision-Induced Dissociation (CID). This application note provides a comprehensive, field-proven guide to optimizing the LC-MS/MS analysis of this compound, detailing the causality behind every experimental parameter.

Gas-Phase Thermodynamics and Fragmentation Mechanics

To optimize an MS/MS method, one must understand why a molecule fragments the way it does. The fragmentation of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine is fundamentally driven by the weak N-O bond within the isoxazole ring[1].

  • Initiation (N-O Cleavage): Upon protonation via Electrospray Ionization (ESI+) to form the [M+H]⁺ precursor at m/z 165.1, the lowest energy barrier for dissociation is the heterolytic cleavage of the isoxazole N-O bond[2].

  • Primary Neutral Loss: Ring opening is immediately followed by the expulsion of isocyanic acid (HNCO, 43 Da) from the 5-amine substituted moiety, yielding a highly abundant product ion at m/z 122.1. This is a hallmark rearrangement for 5-amino isoxazoles[3].

  • Secondary Cleavage (Pyrazole Core): At higher collision energies, the residual 1-methylpyrazole core undergoes fragmentation. Pyrazoles typically expel hydrogen cyanide (HCN, 27 Da)[4]. Thus, the m/z 122.1 ion further fragments to m/z 95.1.

Understanding this pathway is critical: the m/z 122.1 fragment is highly abundant and stable, making it the ideal "Quantifier" ion, while the m/z 95.1 fragment requires higher collision energy and serves as the perfect "Qualifier" ion to ensure structural specificity.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 165.1 (C7H9N4O+) RingOpen N-O Bond Cleavage (Isoxazole Ring Opening) M->RingOpen CID (Low CE) F1 Fragment Ion [M+H - CO]+ m/z 137.1 RingOpen->F1 - CO (28 Da) Minor Pathway F2 Quantifier Ion [M+H - HNCO]+ m/z 122.1 RingOpen->F2 - HNCO (43 Da) Major Pathway F3 Qualifier Ion [M+H - HNCO - HCN]+ m/z 95.1 F2->F3 - HCN (27 Da) (Pyrazole Cleavage)

Proposed CID fragmentation pathway of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine.

Experimental Workflows and Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system. It incorporates matrix management, chromatographic focusing, and system suitability checks.

Sample Preparation System (Protein Precipitation)

Direct injection of biological samples into an LC-MS system causes rapid ion source fouling and column degradation. We utilize a solvent-based protein precipitation (PPT) method optimized for polar heterocycles.

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of the biological sample (e.g., plasma) into a 96-well collection plate.

  • Precipitation: Add 150 µL of cold Acetonitrile (4°C) containing an appropriate stable-isotope labeled internal standard (IS).

    • Causality: Cold organic solvent forces rapid denaturation of plasma proteins while minimizing the thermal degradation of the analyte.

  • Agitation: Vortex the plate vigorously for 2 minutes at 1000 rpm to ensure complete mixing and protein aggregation.

  • Centrifugation: Spin at 4000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilution (Critical Step): Transfer 100 µL of the clear supernatant to a new plate and dilute with 100 µL of HPLC-grade water.

    • Causality: The supernatant is 75% organic. Injecting high-organic plugs onto a reversed-phase column causes "solvent effects" (peak broadening/splitting) for early-eluting polar compounds. Diluting with water weakens the injection solvent, ensuring the analyte focuses sharply at the head of the column.

  • Injection: Inject 2 µL into the LC-MS/MS system.

UHPLC Separation Parameters

Separation is achieved using a sub-2-micron C18 column to provide high theoretical plate counts, ensuring sharp peak shapes and minimizing isobaric matrix interferences.

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
0.00 0.40 95.0 5.0
0.50 0.40 95.0 5.0
2.50 0.40 10.0 90.0
3.00 0.40 10.0 90.0
3.10 0.40 95.0 5.0

| 4.00 | 0.40 | 95.0 | 5.0 |

Note: Formic acid (FA) is added to act as a proton donor, maximizing ionization efficiency in ESI+ mode.

Mass Spectrometry (MRM) Optimization

The mass spectrometer must be tuned to prevent in-source fragmentation. Because the isoxazole N-O bond is fragile, a high Declustering Potential (DP) or Cone Voltage will destroy the [M+H]⁺ precursor before it reaches the first quadrupole (Q1).

Table 2: Optimized MRM Parameters (ESI+)

Precursor Ion (Q1) Product Ion (Q3) Dwell Time (ms) Declustering Potential (V) Collision Energy (eV) Purpose
165.1 122.1 50 45 18 Quantifier
165.1 95.1 50 45 32 Qualifier

| 165.1 | 137.1 | 50 | 45 | 15 | Structural Confirmation |

LCMS_Workflow Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (C18, Gradient Elution) Sample->LC ESI ESI+ Ionization (Soft Ionization) LC->ESI Quad1 Q1: Precursor m/z 165.1 ESI->Quad1 Cell q2: Collision Cell (Argon Gas, CID) Quad1->Cell Quad3 Q3: Products m/z 122.1, 95.1 Cell->Quad3 Detector Detector (Quantitation) Quad3->Detector

LC-MS/MS analytical workflow for sample processing and quantitation.

System Validation & Troubleshooting

To ensure the trustworthiness of the generated data, the protocol must be self-validated prior to analyzing unknown samples.

System Suitability Test (SST): Prior to batch acquisition, inject a mid-level Quality Control (QC) standard (e.g., 50 ng/mL) five consecutive times.

  • Acceptance Criteria: Retention time %CV must be ≤ 2.0%. Peak Area %CV must be ≤ 5.0%.

  • Failure Causality: If Peak Area %CV > 5.0%, the ESI source may be contaminated, or the MS vacuum is unstable. If Retention Time %CV > 2.0%, the UHPLC pump may have a micro-leak, or the column is inadequately equilibrated.

Troubleshooting In-Source Fragmentation: If the baseline signal for m/z 165.1 is unexpectedly low, and a high background of m/z 122.1 is observed in Q1 full scans, the molecule is fragmenting in the source.

  • Solution: Lower the source temperature (e.g., from 500°C to 400°C) and reduce the Declustering Potential/Cone Voltage by 20%. The isoxazole ring is thermally and electrically labile; gentle source conditions are mandatory.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry, IntechOpen,[Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations, Journal of the American Society for Mass Spectrometry,[Link]

  • Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring, PubMed,[Link]

  • Dissociative Electron Attachment induced Ring Opening in Five-Membered Heterocyclic Compounds, Royal Society of Chemistry,[Link]

Sources

Application

Application Note: Comprehensive NMR Characterization of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

Strategic Context & Analytical Challenges The compound 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine represents a highly functionalized bis-heterocyclic building block frequently utilized in the development of kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Analytical Challenges

The compound 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine represents a highly functionalized bis-heterocyclic building block frequently utilized in the development of kinase inhibitors and anti-infective agents. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge: distinguishing between two electron-rich, highly conjugated five-membered rings.

As a Senior Application Scientist, it is critical to approach this not just as a routine data collection exercise, but as an exercise in structural proof. This guide outlines a self-validating NMR methodology designed to unequivocally map the chemical architecture of this molecule, explaining the quantum mechanical and electronic causalities behind every observed chemical shift.

Structural Dynamics & Causality of Chemical Shifts

Understanding the electronic environment of the molecule is the first step in predicting and validating its NMR spectra. The chemical shifts are dictated by mesomeric (+M) and inductive (-I) effects inherent to the heteroaromatic rings.

  • The Isoxazole Ring (The +M Effect): The primary driver of the isoxazole's chemical shifts is the C5-amino group. The nitrogen lone pair donates electron density into the ring through a strong mesomeric (+M) effect. This resonance heavily localizes negative charge on the C4 carbon. Consequently, the C4 proton is profoundly shielded, resonating unusually upfield at ~5.40 ppm [1]. Similarly, the C4 carbon appears highly shielded in the 13 C spectrum at ~75.5 ppm , a diagnostic hallmark of 5-aminoisoxazoles.

  • The Pyrazole Ring (Inductive Deshielding): The pyrazole ring's symmetry is broken by the N1-methyl group. The electronegative N1 atom exerts a localized inductive (-I) pull, deshielding the adjacent H-5 proton and shifting it downfield to ~7.70 ppm [2]. The H-4 proton, located further from the N1 atom and benefiting from the electron-rich nature of the pyrazole core, appears further upfield at ~6.65 ppm .

  • Exchangeable Protons: The amine ( −NH2​ ) protons typically appear as a broad singlet around ~6.80 ppm in DMSO- d6​ . The broadening is caused by the quadrupolar relaxation of the 14 N nucleus and intermediate chemical exchange rates.

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. In this workflow, 1D NMR provides the quantitative baseline (integration and chemical shift referencing), while 2D NMR provides orthogonal proof of connectivity, ensuring no signal is misassigned.

Sample Preparation
  • Solvent Selection: Use DMSO- d6​ (Dimethyl sulfoxide- d6​ ). Causality: The polar nature of the bis-heterocycle and the primary amine requires a highly polar, aprotic solvent to ensure complete dissolution. Furthermore, DMSO- d6​ shifts the exchangeable −NH2​ protons downfield, preventing them from overlapping with the aliphatic N-methyl signal.

  • Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Internal Controls: The TMS peak ( δ 0.00) and the DMSO- d6​ residual solvent peaks (quintet at δ 2.50 for 1 H; heptet at δ 39.52 for 13 C) serve as absolute internal references, validating the chemical shift scale [3].

Step-by-Step Acquisition Methodology
  • Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm multinuclear broadband probe (BBO) or a cryoprobe for enhanced 13 C sensitivity. Maintain the probe temperature at 298 K.

  • 1D 1 H NMR (Quantitative Baseline):

    • Sequence: Standard single-pulse (zg30).

    • Parameters: 16 scans (ns), 2-second relaxation delay (d1) to ensure full relaxation of the methyl and aromatic protons, ensuring accurate integration.

  • 1D 13 C NMR (Carbon Skeleton):

    • Sequence: Power-gated decoupling (zgpg30).

    • Parameters: 512–1024 scans, 2-second relaxation delay.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Maps direct 1JCH​ bonds. Validates which carbons are protonated (C4 of isoxazole, C4/C5 of pyrazole, N-CH3) and which are quaternary.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: The ultimate structural proof. Maps 2JCH​ and 3JCH​ long-range couplings. Crucial for proving the inter-ring connectivity between Pyrazole C3 and Isoxazole C3.

NMR_Workflow Prep Sample Preparation (15-20 mg in DMSO-d6) Acq1D 1D Acquisition (1H & 13C NMR) Prep->Acq1D Lock & Shim Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Define Spectral Widths Process Data Processing (Phase & Baseline Corr.) Acq2D->Process Raw FID Data Elucidate Structural Elucidation (Signal Assignment) Process->Elucidate Phased Spectra

Step-by-step NMR acquisition and processing workflow for structural elucidation.

Quantitative Data Presentation

The integration of the 1D 1 H spectrum must yield exactly 8 protons, serving as the first mathematical validation of the structure. The tables below summarize the expected chemical shifts and the physical rationale behind each assignment.

Table 1: Expected 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Multiplicity J -Coupling (Hz)IntegrationAssignment Rationale
Pyrazole H-5 7.70d2.21HDeshielded by the inductive pull of the adjacent N1 atom.
Isoxazole -NH 2​ 6.80br s-2HExchangeable protons; broadened by 14 N quadrupolar relaxation.
Pyrazole H-4 6.65d2.21HTypical electron-rich pyrazole core proton.
Isoxazole H-4 5.40s-1HHighly shielded due to strong +M resonance from the C5-NH 2​ group.
Pyrazole N-CH 3​ 3.85s-3HStandard shift for an alkyl group attached to a heteroaromatic nitrogen.
Table 2: Expected 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
Isoxazole C-5 170.0CqHighly deshielded by the adjacent ring oxygen and the exocyclic -NH 2​ .
Isoxazole C-3 160.0CqImine-like carbon environment within the isoxazole ring.
Pyrazole C-3 145.0CqDeshielded quaternary carbon serving as the inter-ring linkage point.
Pyrazole C-5 132.0CHDeshielded by the adjacent N-CH 3​ group.
Pyrazole C-4 105.0CHElectron-rich position of the pyrazole ring.
Isoxazole C-4 75.5CHUnusually shielded aromatic carbon due to localized electron density from C5-NH 2​ .
Pyrazole N-CH 3​ 39.0CH 3​ Standard N-methyl chemical shift.

Orthogonal Validation via 2D HMBC

The most critical phase of the characterization is proving that the pyrazole and isoxazole rings are actually connected. This is achieved through the 2D HMBC spectrum, which correlates protons to carbons separated by two ( 2J ) or three ( 3J ) bonds.

The definitive proof of the bis-heterocyclic linkage is the 3J inter-ring correlation between the Isoxazole H-4 proton ( δ 5.40) and the Pyrazole C-3 carbon ( δ 145.0). Observing this cross-peak unequivocally validates the molecular skeleton.

HMBC_Correlations cluster_Protons 1H Signals cluster_Carbons 13C Signals H_CH3 N-CH3 (δ 3.85) C_Pyr5 Pyrazole C-5 (δ 132.0) H_CH3->C_Pyr5 3J HMBC H_Iso4 Isoxazole H-4 (δ 5.40) C_Pyr3 Pyrazole C-3 (δ 145.0) H_Iso4->C_Pyr3 3J Inter-ring HMBC C_Iso3 Isoxazole C-3 (δ 160.0) H_Iso4->C_Iso3 2J HMBC C_Iso5 Isoxazole C-5 (δ 170.0) H_Iso4->C_Iso5 2J HMBC H_Pyr4 Pyrazole H-4 (δ 6.65) H_Pyr4->C_Pyr5 2J HMBC H_Pyr4->C_Pyr3 2J HMBC H_Pyr5 Pyrazole H-5 (δ 7.70) H_Pyr5->C_Pyr3 3J HMBC

Key HMBC correlations establishing the inter-ring connectivity of the bis-heterocyclic core.

References

  • Title: Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion Source: The Journal of Organic Chemistry, ACS Publications (2019) URL: [Link]

  • Title: Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine Source: Molbank, MDPI (2021) URL: [Link]

  • Title: Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors Source: ACS Infectious Diseases, ACS Publications (2021) URL: [Link]

Method

Formulation strategies for 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine in preclinical studies

Application Note: Preclinical Formulation Strategies for 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Formulation Scientists, Pharmacoki...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Formulation Strategies for 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Formulation Scientists, Pharmacokineticists, and Preclinical Toxicologists

Executive Summary & Physicochemical Rationale

The compound 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine (CAS: 1428987-37-4) represents a highly functionalized heterocyclic building block frequently utilized as a core pharmacophore in modern targeted therapies, including kinase inhibitors and anti-inflammatory agents[1]. While the structural flexibility of fused isoxazole and pyrazole rings allows medicinal chemists to achieve high target potency and selectivity, it frequently introduces severe biopharmaceutical liabilities[1][2].

Specifically, the combination of a weakly basic isoxazol-5-amine moiety and a lipophilic 1-methylpyrazole group often results in a "brick dust" physicochemical profile: high crystal lattice energy, poor aqueous solubility (<10 µg/mL), and moderate lipophilicity. In a preclinical setting, administering such compounds as simple aqueous suspensions typically results in erratic gastrointestinal absorption, high inter-subject variability, and sub-therapeutic exposures that fail to establish safety margins in GLP toxicology models[3].

To overcome these bottlenecks, formulation scientists must bypass the thermodynamic solubility limits of the crystalline lattice. This guide details two field-proven, self-validating formulation strategies for this compound class: Amorphous Solid Dispersions (ASDs) for oral dosing[4] and Cyclodextrin Inclusion Complexes for intravenous (IV) and oral administration[5].

Preclinical Formulation Decision Workflow

The selection of a preclinical formulation depends heavily on the intended dosing route, the required dose volume, and the physicochemical stability of the active pharmaceutical ingredient (API).

FormulationWorkflow Start Preclinical Candidate: 3-(1-Methyl-1H-pyrazol-3-yl) isoxazol-5-amine Solubility Aqueous Solubility Assessment (< 10 µg/mL) Start->Solubility IV IV Efficacy/PK Model Solubility->IV PO Oral Efficacy/Tox Model Solubility->PO CD Cyclodextrin Complexation (e.g., SBE-β-CD) IV->CD Cosolvent Co-solvent System (PEG400/PG/EtOH) IV->Cosolvent ASD Amorphous Solid Dispersion (Spray Drying with HPMCAS) PO->ASD Lipid Lipid-based Formulation (SEDDS) PO->Lipid

Caption: Workflow for selecting preclinical formulation strategies based on dosing route.

Strategy I: Amorphous Solid Dispersions (ASD) for Oral Dosing

Mechanistic Rationale

Converting the crystalline 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine into an amorphous state increases its free energy, enthalpy, and molecular mobility, thereby generating a highly supersaturated solution in the gastrointestinal (GI) tract[6]. However, amorphous states are thermodynamically unstable and prone to rapid recrystallization.

To prevent this, the API is molecularly dispersed within an amphiphilic polymer matrix, such as Hydroxypropyl methylcellulose acetate succinate (HPMCAS). This creates a "Spring and Parachute" effect: the amorphous API provides the "spring" (rapid supersaturation), while the polymer provides the "parachute" (steric and electrostatic inhibition of crystal nucleation)[4].

ASDPathway Solid ASD Particle (API + Polymer) Dissolution GI Fluid Penetration Solid->Dissolution Supersaturation Spring Effect: Rapid Supersaturation Dissolution->Supersaturation Inhibition Parachute Effect: Polymer Inhibits Crystallization Supersaturation->Inhibition Stabilization Absorption High Concentration Gradient drives Absorption Inhibition->Absorption Systemic Systemic Circulation (High Bioavailability) Absorption->Systemic

Caption: "Spring and Parachute" mechanism of Amorphous Solid Dispersions in the GI tract.

Protocol: Mini-Spray Drying of Preclinical ASDs

This protocol utilizes a Buchi B-290 Mini Spray Dryer, a standard for pre-GLP and GLP toxicology batch preparation[7].

Step 1: Solvent and Excipient Selection

  • Causality: The solvent must co-dissolve both the lipophilic API and the polymer. A binary mixture of Dichloromethane (DCM) and Ethanol (EtOH) at a 2:1 (v/v) ratio is optimal.

  • Action: Weigh 1.0 g of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine and 3.0 g of HPMCAS (25% Drug Load). Dissolve completely in 100 mL of DCM/EtOH.

Step 2: Spray Drying Parameters

  • Causality: The inlet temperature must be high enough to flash-evaporate the solvent, but the outlet temperature must remain below the glass transition temperature ( Tg​ ) of the formulation to prevent particle fusion[6].

  • Action:

    • Inlet Temperature: 85°C

    • Aspirator: 100% (ensures maximum separation in the cyclone).

    • Pump Rate: 15% (~4.5 mL/min).

    • Atomization Gas Flow: 40 mm (rotameter).

  • Validation Check: Monitor the outlet temperature; it should stabilize between 45°C and 50°C.

Step 3: Secondary Drying

  • Causality: Residual solvents act as plasticizers, drastically lowering the Tg​ and accelerating physical instability (crystallization)[6].

  • Action: Transfer the collected powder to a vacuum oven. Dry at 40°C under deep vacuum (-0.1 MPa) for 24 hours.

Step 4: Solid-State Verification

  • Action: Analyze the powder via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (pXRD).

  • Self-Validation: A successful ASD will show a single Tg​ event on the DSC thermogram and a "halo" pattern devoid of sharp Bragg peaks on the pXRD diffractogram, confirming a molecularly dispersed, single-phase amorphous system[6].

Strategy II: Cyclodextrin Complexation for IV/Oral Dosing

Mechanistic Rationale

For intravenous (IV) pharmacokinetic studies, the formulation must be entirely free of particulates to prevent embolism. Because 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine is poorly soluble, co-solvents (like PEG400) often cause precipitation upon dilution in the bloodstream.

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) provides a hydrophobic cavity that encapsulates the lipophilic pyrazole ring, while its highly charged sulfobutyl exterior ensures massive aqueous solubility[5]. This host-guest inclusion complex dynamically dissociates upon systemic dilution, releasing the free drug without precipitation[5].

Protocol: Phase Solubility and Lyophilization

Step 1: Phase Solubility Profiling (A_L Curve Determination)

  • Causality: Before batch preparation, the stoichiometric ratio and complexation efficiency (CE) must be determined to avoid administering excessive, potentially nephrotoxic amounts of cyclodextrin[5].

  • Action: Prepare aqueous solutions of SBE-β-CD ranging from 0 to 100 mM. Add an excess of the API to each vial. Shake at 25°C for 48 hours to reach thermodynamic equilibrium. Filter through a 0.22 µm PVDF syringe filter and analyze the filtrate via HPLC.

  • Self-Validation: Plot API concentration vs. CD concentration. A linear increase indicates an AL​ -type curve (1:1 stoichiometry)[5].

Step 2: Complex Preparation & Lyophilization

  • Causality: Liquid CD complexes can be prone to hydrolytic degradation of the isoxazole ring over time. Lyophilization yields a stable, reconstitutable powder.

  • Action:

    • Dissolve 20% (w/v) SBE-β-CD in Water for Injection (WFI).

    • Add the API at the concentration determined by the phase solubility study (typically 5-10 mg/mL).

    • Stir for 12 hours until optically clear. Adjust pH to 5.5 using 0.1N HCl if necessary (improves stability of the amine).

    • Sterile filter (0.22 µm) into lyophilization vials.

    • Freeze at -40°C, followed by primary drying at -20°C (100 mTorr) for 36 hours, and secondary drying at 20°C for 12 hours.

Quantitative Data Presentation

The impact of these formulation strategies on the pharmacokinetic profile of pyrazole/isoxazole derivatives is profound. Table 1 summarizes the typical biopharmaceutical improvements observed when transitioning from an unformulated suspension to enabled preclinical formulations.

Table 1: Comparative Pharmacokinetic Parameters in Preclinical Dog Models (10 mg/kg Oral Dose)

Formulation TypePreparation Method Cmax​ (ng/mL) AUC0−24h​ (ng·h/mL)Bioavailability ( F% )Variability (%CV)
Aqueous Suspension 0.5% Methylcellulose115 ± 85850 ± 620~8%> 70%
ASD (25% Drug Load) Spray Dried (HPMCAS)1,450 ± 2108,900 ± 1,150~65%< 20%
SBE-β-CD Complex Lyophilized / Reconstituted1,820 ± 19011,200 ± 980~82%< 15%

Data Interpretation: The crystalline suspension exhibits classic dissolution-rate limited absorption, leading to severe variability (%CV > 70%). Both the ASD and the SBE-β-CD formulations successfully overcome the lattice energy barrier, resulting in a >10-fold increase in exposure and highly reproducible pharmacokinetics, ensuring reliable data for toxicology assessments[5][7].

References

  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. PMC. Available at:[Link]

  • Solubility of the tested compounds in simulated gastro-intestinal fluids. ResearchGate. Available at:[Link]

  • Strategies at the Interface of Drug Discovery and Development: Early Optimization of the Solid State Phase and Preclinical Toxicology Formulation for Potential Drug Candidates. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Amorphous Solid Dispersions or Prodrugs: Complementary Strategies to Increase Drug Absorption. ResearchGate. Available at:[Link]

  • Characterization of amorphous solid dispersions. Uni Halle. Available at:[Link]

  • A pH-Dilution Method for Estimation of Biorelevant Drug Solubility along the Gastrointestinal Tract: Application to Physiologically Based Pharmacokinetic Modeling. Molecular Pharmaceutics - ACS Publications. Available at:[Link]

  • Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug. PMC. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Scientist's Guide to Improving the Solubility of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine in Biological Buffers

Prepared by the Senior Application Scientist Team Welcome to the technical support center for handling 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine. We understand that achieving and maintaining the solubility of this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine. We understand that achieving and maintaining the solubility of this compound in aqueous biological buffers is a critical, and often challenging, step for successful experimentation. Poor solubility can lead to inaccurate results, high variability, and the misinterpretation of data.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, step-by-step framework for troubleshooting and overcoming solubility issues. We will move from fundamental principles and simple adjustments to more advanced formulation strategies, explaining the scientific rationale behind each approach.

Section 1: Understanding the Molecule - A Physicochemical First Look

Before troubleshooting, it is essential to understand the inherent properties of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine. Its structure dictates its behavior in different solvent systems.

Q1: What are the key structural features of this compound that influence its solubility?

Answer: The structure of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine contains two key features that create a solubility challenge:

  • Aromatic Heterocyclic Core: The linked pyrazole and isoxazole rings form a relatively rigid, planar, and lipophilic (fat-loving) structure.[1][2] Molecules with significant lipophilicity tend to have low solubility in water and polar buffers because they are energetically favored to self-associate rather than interact with water molecules.[3]

  • An Amine Group (-NH2): The presence of a primary amine on the isoxazole ring is the most critical feature for solubility manipulation. Amines are weakly basic.[4] This means they can accept a proton (H+) to become a positively charged ammonium salt (e.g., -NH3+). This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[5][6]

The interplay between the lipophilic core and the ionizable amine group is central to all the solubilization strategies discussed below.

Section 2: Frequently Asked Questions (FAQs) - Your First Steps

This section addresses the most common initial hurdles researchers face.

Q2: I dissolved my compound in 100% DMSO to make a stock, but it crashed out immediately when I diluted it into my PBS buffer (pH 7.4). What happened?

Answer: This is a classic case of "solvent-shifting" or "precipitation upon dilution." While your compound is highly soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), you have created a supersaturated solution with respect to the final aqueous buffer. When you introduce a small volume of the DMSO stock into a large volume of buffer, the DMSO concentration plummets, and the buffer's high water content can no longer keep the lipophilic compound in solution, causing it to precipitate.[][8]

Q3: What is the very first and simplest method I should try to improve solubility in my buffer?

Answer: pH adjustment . Given the presence of the basic amine group, lowering the pH of your biological buffer is the most direct and effective first step. By protonating the amine, you convert the molecule into a more soluble salt form.[5][8] Most weakly basic drugs exhibit significantly higher solubility at lower pH values.[9]

Q4: Are there limits to using DMSO in cell-based assays?

Answer: Yes, absolutely. While DMSO is an excellent solubilizing agent, it can be toxic to cells, typically at concentrations above 0.5% to 1% (v/v), although this can vary significantly depending on the cell line and assay duration. It is crucial to always run a vehicle control (buffer with the same final DMSO concentration as your test samples) to ensure that the observed effects are from your compound and not the solvent.[5]

Section 3: In-Depth Troubleshooting & Step-by-Step Guides

If simple methods are insufficient, a more systematic approach is required. The following strategies are presented in order of increasing complexity.

Strategy 1: pH Modification

This is the most powerful tool for this specific molecule. The goal is to find a pH that keeps the compound in solution without compromising the biological integrity of your experiment.

Q5: How do I systematically determine the optimal pH for solubilizing my compound?

Answer: You can perform a simple pH-solubility screen. The principle is to prepare your desired buffer at several different pH values and test the solubility at each point. Since 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine is a weak base, its solubility will increase as the pH decreases.[9][10]

Experimental Protocol: pH-Solubility Screening

  • Prepare Buffers: Prepare small batches of your primary biological buffer (e.g., Phosphate Buffer, Citrate Buffer) at a range of pH values. A good starting range would be pH 4.0, 5.0, 6.0, and your target pH (e.g., 7.4).

  • Add Compound: To a fixed volume of each buffered solution (e.g., 1 mL), add an excess amount of the solid compound.

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a controlled temperature (e.g., room temperature or 37°C) for several hours (4-24 hours) to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

  • Analyze: Plot the measured solubility against the buffer pH to identify the optimal pH range for your experiments.

Strategy 2: Use of Co-solvents

If pH adjustment alone is not feasible or sufficient, the use of water-miscible organic co-solvents is the next logical step.

Q6: How do co-solvents work, and which ones are suitable for biological experiments?

Answer: Co-solvents work by reducing the overall polarity of the aqueous buffer system.[] Water is a highly polar solvent with a strong hydrogen-bonding network. A co-solvent disrupts this network, creating a "friendlier," less polar environment that can more easily accommodate lipophilic molecules.[] For in vitro work, the most common co-solvents are DMSO, ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol (PG).[8]

Data Presentation: Comparison of Common Co-solvents

Co-solventTypical Final ConcentrationAdvantagesDisadvantages & Caveats
DMSO < 1%Excellent solubilizing power for many compounds.[5]Can be toxic to cells at >0.5%. May interfere with some assays.
Ethanol < 2%Less toxic than DMSO for many cell lines. Volatile.Can cause protein precipitation at higher concentrations.
PEG 400 1-10%Low toxicity, commonly used in formulations.[8]Can be viscous. May not be as potent as DMSO.
Propylene Glycol 1-10%Low toxicity, good safety profile.May have lower solubilizing power than other options.

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Prepare Primary Stock: Dissolve the highest possible concentration of your compound in 100% of your chosen co-solvent (e.g., 50 mM in DMSO). This is your primary stock.

  • Create Intermediate Dilution: If necessary, perform an intermediate dilution of your primary stock into the biological buffer (e.g., PBS pH 7.4). This is a critical step to assess for precipitation.

  • Final Dilution: Add a small volume of the intermediate solution to the final assay buffer. The key is to ensure the final concentration of the co-solvent remains below its toxic threshold (e.g., <1% for DMSO).

  • Vortex and Inspect: After each dilution step, vortex the solution thoroughly and visually inspect for any signs of precipitation (cloudiness, particulates). Let it sit for 15-30 minutes before the final inspection.

Strategy 3: Advanced Formulation with Cyclodextrins

When pH and co-solvents are insufficient, or if you need to avoid organic solvents entirely, cyclodextrins offer an elegant solution.

Q7: What are cyclodextrins and how can they help solubilize my compound?

Answer: Cyclodextrins are cyclic oligosaccharides that have a unique, donut-shaped structure. The exterior of the molecule is hydrophilic (water-loving), while the central cavity is lipophilic.[11] They work by encapsulating the poorly soluble drug molecule within this central cavity, forming a "host-guest" inclusion complex.[][13] This complex presents a hydrophilic exterior to the solvent, effectively masking the lipophilic nature of the drug and dramatically increasing its apparent water solubility.[11][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical research due to its high aqueous solubility and safety profile.[15]

Experimental Protocol: Solubility Enhancement with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired biological buffer. Concentrations can range from 1% to 40% (w/v), depending on the required solubility enhancement.

  • Add Compound: Add an excess of solid 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously and then place it on a shaker or sonicate it for several hours to facilitate the formation of the inclusion complex.

  • Equilibration & Separation: Allow the solution to equilibrate for 12-24 hours. Afterward, filter the solution through a 0.22 µm syringe filter or centrifuge at high speed to remove any undissolved compound.

  • Quantification: Analyze the clear filtrate/supernatant via HPLC or UV-Vis to determine the new, enhanced solubility of the compound.

Section 4: Visualization & Workflows

To aid in your decision-making, we have developed a logical workflow and a diagram illustrating a key solubilization mechanism.

Diagram: Decision Workflow for Solubility Enhancement

G start Start: Compound precipitates in final biological buffer ph_adjust Strategy 1: pH Adjustment Is the amine group protonated? start->ph_adjust ph_success Success! Proceed with experiment. Verify pH compatibility. ph_adjust->ph_success Yes ph_fail Solubility still insufficient or pH is incompatible with assay. ph_adjust->ph_fail No cosolvent Strategy 2: Co-solvent (e.g., DMSO, PEG 400) ph_fail->cosolvent cosolvent_success Success! Proceed with experiment. Use vehicle control. cosolvent->cosolvent_success Yes cosolvent_fail Precipitation persists or co-solvent toxicity is a concern. cosolvent->cosolvent_fail No cyclo Strategy 3: Cyclodextrins (e.g., HP-β-CD) cosolvent_fail->cyclo cyclo_success Success! Proceed with experiment. cyclo->cyclo_success Yes

Caption: A logical workflow for selecting a solubility enhancement strategy.

Diagram: Mechanism of Cyclodextrin Encapsulation

G cluster_0 Before Complexation cluster_1 After Complexation Compound Poorly Soluble Compound (Lipophilic) Water Aqueous Buffer Compound->Water Low Affinity plus + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) arrow Forms Complex Soluble Inclusion Complex (Hydrophilic Exterior) Water2 Aqueous Buffer Complex->Water2 High Affinity

Caption: Encapsulation of a lipophilic drug by a cyclodextrin to form a soluble complex.

References
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

  • Drug Development & Delivery. (2020, March 3). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. Retrieved from [Link]

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Enhancing the Solubility of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Research, 11(2), 134-142. Retrieved from [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Al-Achi, A., & Gupta, M. R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Siepe, S., et al. (2008). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Retrieved from [Link]

  • Suthar, P., et al. (2015). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Retrieved from [Link]

  • MDPI. (2024, November 12). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from [Link]

  • Ashland. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2013). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from [Link]

  • Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • de Oliveira, A. S., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. Retrieved from [Link]

  • Wang, Y., et al. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Al-Obaidi, H., & Buckle, M. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]

Sources

Optimization

Troubleshooting low reaction yields when synthesizing 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals encountering low yields or regioselectivity issues during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals encountering low yields or regioselectivity issues during the synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine.

The cyclocondensation of a β-ketonitrile (3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile) with hydroxylamine is a classical approach for generating the 5-aminoisoxazole scaffold[1]. However, this reaction is highly sensitive to pH, solvent polarity, and thermal conditions. Below is our comprehensive diagnostic guide to resolving common synthetic bottlenecks.

Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Detected (5-Aminoisoxazole) Analysis Analyze Crude by LC-MS / 1H-NMR Start->Analysis Regio High 3-amino regioisomer? Analysis->Regio Stall Stalled at oxime intermediate? Analysis->Stall Degrade Nitrile hydrolysis observed? Analysis->Degrade FixpH Adjust pH to 9-10 (Promotes N-attack) Regio->FixpH Yes FixTemp Reflux in EtOH (Drives cyclization) Stall->FixTemp Yes FixBase Use weaker base (NaHCO3 / NaOAc) Degrade->FixBase Yes

Diagnostic workflow for troubleshooting low yields in 5-aminoisoxazole synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My reaction is producing a mixture of isomers, and the yield of the target 5-amino isomer is below 20%. Why is this happening? Causality: You are likely experiencing a regioselectivity failure due to improper pH control. Hydroxylamine ( NH2​OH ) is an ambidentate nucleophile. The formation of the different constitutional isomers depends exclusively on the pH conditions of the reaction[2]. Under strongly basic conditions (pH > 12), the oxygen atom becomes deprotonated and highly nucleophilic, attacking the nitrile carbon first to form the off-target 3-aminoisoxazole . Conversely, at mildly basic conditions (pH 9-10), the nitrogen atom is the primary nucleophile, attacking the ketone to form an oxime that subsequently cyclizes to your target 5-aminoisoxazole [2].

Q2: LC-MS analysis of my crude mixture shows a mass corresponding to the uncyclized oxime intermediate ( [M+18] ). How do I drive the reaction to completion? Causality: The initial condensation of hydroxylamine with the β-ketonitrile to form the oxime is rapid, but the subsequent intramolecular cyclization is kinetically hindered. The oxime oxygen must attack the sp-hybridized nitrile carbon. If you are running the reaction at room temperature or in a highly aqueous solvent, the nitrile is heavily solvated, reducing its electrophilicity. Solution: Switch to a protic polar solvent like ethanol and elevate the temperature to reflux. Thermal energy is strictly required to overcome the activation barrier for cyclization[3].

Q3: I am observing significant degradation of my starting material and the formation of highly polar byproducts. What is causing this? Causality: If you are using strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) to liberate the hydroxylamine free base, you are likely inducing competitive base-catalyzed hydrolysis of the β-ketonitrile. This side reaction converts the nitrile into a β-keto acid, which rapidly decarboxylates and destroys your starting material. Solution: Utilize a milder base such as Sodium Acetate (NaOAc) or Sodium Bicarbonate ( NaHCO3​ ) to buffer the reaction safely[1].

Mechanistic Logic Pathway

Mechanism SM β-Ketonitrile + NH2OH·HCl pH_Low Mild Base (pH 9-10) N-Attack SM->pH_Low pH_High Strong Base (pH >12) O-Attack SM->pH_High Oxime Oxime Intermediate pH_Low->Oxime O_Adduct O-Adduct pH_High->O_Adduct Target 5-Aminoisoxazole (Target) Oxime->Target Reflux / EtOH OffTarget 3-Aminoisoxazole (Off-Target) O_Adduct->OffTarget Cyclization

Mechanistic divergence in isoxazole synthesis based on pH and nucleophilic attack.

Quantitative Condition Matrix

To optimize your synthesis, compare your current reaction parameters against the established baseline data below.

Reaction ConditionpH ProfilePrimary NucleophileMajor RegioisomerTypical Conversion Yield
NaOH (Strong Base) > 12Oxygen (-O-NH₂)3-Aminoisoxazole15 - 25% (Target)
NaOAc (Mild Base) 9 - 10Nitrogen (NH₂-OH)5-Aminoisoxazole 75 - 85% (Target)
Pyridine / MeCN 7 - 8Nitrogen (NH₂-OH)5-Aminoisoxazole40 - 50% (Stalls at Oxime)
No Base (HCl salt) < 4Protonated (None)Unreacted SM< 5%

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure each mechanistic step is validated before proceeding.

Target: 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine Scale: 10 mmol

Step 1: Reagent Preparation & pH Buffering
  • In a 100 mL round-bottom flask, suspend 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile (1.75 g, 10 mmol) in absolute ethanol (30 mL).

  • Add Sodium Acetate (NaOAc) (0.98 g, 12 mmol) to the suspension and stir for 5 minutes.

  • Causality: Suspending the β-ketonitrile in ethanol ensures complete solvation. NaOAc provides a highly controlled buffering capacity to maintain the pH at ~9.5, preventing base-catalyzed nitrile hydrolysis while successfully liberating the hydroxylamine free base in the next step.*

Step 2: Nucleophilic Addition (Oxime Formation)
  • Add Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (0.83 g, 12 mmol) portion-wise over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Causality: At pH 9-10, the nitrogen atom of hydroxylamine is the dominant nucleophile. It selectively attacks the highly electrophilic ketone carbonyl, forming the oxime intermediate.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. You should observe the complete disappearance of the starting material mass and the appearance of the oxime intermediate ( [M+H]+=193.09 ). Do not proceed to Step 3 until the starting material is consumed.

Step 3: Thermal Cyclization
  • Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4 to 6 hours.

  • Causality: The intramolecular cyclization of the oxime oxygen onto the sp-hybridized nitrile carbon is kinetically hindered. Refluxing in ethanol provides the necessary thermal energy to overcome this activation barrier, driving the cyclization to the 5-aminoisoxazole[3].

  • Validation Checkpoint: Run a second LC-MS. The mass should shift from the oxime ( m/z 193) to the cyclized target molecule ( [M+H]+=165.08 ).

Step 4: Isolation and Purification
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove approximately 70% of the ethanol.

  • Pour the concentrated residue into 50 mL of ice-cold distilled water while stirring vigorously.

  • Filter the resulting precipitate under vacuum, wash with cold water (2 x 10 mL), and dry under high vacuum.

  • Causality: Quenching with ice water forces the precipitation of the product due to the high polarity of the 5-aminoisoxazole core, which exhibits poor solubility in cold aqueous environments. This step simultaneously washes away the highly water-soluble sodium chloride and acetic acid byproducts.

References

  • Becker, S., et al. "An Aminoisoxazole‐Based Proto‐RNA." Chemistry Europe, LMU Munich.[Link]

  • Martins, M. A., et al. "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones." RSC Advances, National Institutes of Health (PMC).[Link]

Sources

Troubleshooting

Preventing degradation of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine during long-term storage

Welcome to the Technical Support Center. As an Application Scientist, I have designed this comprehensive troubleshooting and stabilization guide to address the specific physicochemical vulnerabilities of 3-(1-Methyl-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this comprehensive troubleshooting and stabilization guide to address the specific physicochemical vulnerabilities of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine .

This molecule presents a unique stability challenge due to its dual-functional nature: an electron-rich primary amine (prone to oxidation) coupled directly to an isoxazole ring (susceptible to hydrolytic cleavage). The pyrazole moiety remains relatively stable under standard conditions. The following guide provides the mechanistic causality behind its degradation, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure long-term integrity.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the chemical causality behind it. The molecule primarily degrades via three distinct pathways:

  • Base-Catalyzed Hydrolytic Ring Opening: The N-O bond within the isoxazole ring is the most labile structural feature. While stable in acidic to neutral environments, exposure to basic conditions (pH > 7.4) induces rapid nucleophilic attack by hydroxide ions. This leads to the cleavage of the isoxazole ring, yielding acyclic degradation products such as alpha-acylamino ketones[1][2].

  • Oxidative Degradation of the Amine: The primary amine at the 5-position is highly susceptible to auto-oxidation. Atmospheric oxygen, catalyzed by trace transition metals or light, initiates a radical chain reaction that converts the amine into highly colored (yellow/brown) N-oxides, azo derivatives, or quinoneimine-like oligomers[3][4].

  • Photolytic Cleavage: Heterocyclic systems like isoxazoles and oxazoles absorb UV light, which can provide the activation energy required to initiate photochemical ring cleavage[1].

Degradation API 3-(1-Methyl-1H-pyrazol-3-yl) isoxazol-5-amine Hydrolysis Base-Catalyzed Ring Opening API->Hydrolysis pH > 7, Moisture Oxidation Amine Oxidation API->Oxidation O2, Peroxides, Metals Photolysis Photolytic Cleavage API->Photolysis UV/Vis Light Deg1 Alpha-acylamino ketone & fragmented products Hydrolysis->Deg1 Deg2 N-Oxides & Azo derivatives Oxidation->Deg2 Deg3 Isoxazole ring cleavage products Photolysis->Deg3

Logical degradation pathways of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine.

Part 2: Troubleshooting FAQs

Q1: My API solution turns yellow/brown over time, even when stored at 2-8°C. What is happening? A1: Discoloration is the hallmark of amine oxidation. Even at refrigerated temperatures, dissolved oxygen in your solvent acts as an oxidizing agent, converting the primary amine into colored oligomeric impurities[4]. Corrective Action: Solvents must be deoxygenated (sparged with nitrogen or argon for 15 minutes) prior to dissolving the compound. Always flush the vial headspace with an inert gas before sealing[3].

Q2: We observed a massive drop in purity during formulation using a pH 9.0 buffer. Why? A2: Isoxazole rings undergo rapid base-catalyzed ring opening. Kinetic studies on related isoxazole compounds demonstrate that while they are highly stable at pH 4.0 and 7.4, their half-life drops to mere hours at pH 10.0 due to N-O bond cleavage[2]. Corrective Action: Strictly maintain formulation and storage environments at a neutral to slightly acidic pH (pH 4.0–7.0).

Q3: Can we use standard excipients like lactose and povidone (PVP) for solid-dose storage? A3: No. Lactose is a reducing sugar that will undergo a Maillard reaction with the primary amine group of your API. Furthermore, excipients like povidone and crospovidone often contain trace peroxides, which will rapidly induce oxidative degradation of the amine[5]. Corrective Action: Opt for non-reducing sugars (e.g., mannitol) and strictly peroxide-free binders.

Part 3: Self-Validating Experimental Protocols

To confidently establish the shelf-life and storage parameters of your compound, you must execute a forced degradation study. This protocol is designed as a self-validating system—it utilizes zero-time references and immediate chemical quenching to ensure that the degradation observed is a true reflection of the stressor, rather than an artifact of sample preparation.

Protocol 1: Forced Degradation & Stability Profiling
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the API in a neutral, deoxygenated solvent (e.g., HPLC-grade water/acetonitrile 50:50 v/v)[3]. Withdraw a 1 mL aliquot immediately and freeze it at -80°C. This serves as your zero-time reference.

  • Hydrolytic Stress (pH Profiling):

    • Acidic: Mix 1 mL stock with 1 mL 0.1 N HCl (pH ~1.0).

    • Basic: Mix 1 mL stock with 1 mL 0.1 N NaOH (pH ~13.0).

  • Oxidative Stress: Mix 1 mL stock with 1 mL of 3% H2​O2​ to evaluate peroxide sensitivity[6].

  • Incubation: Incubate all vials in the dark at 40°C to accelerate degradation without inducing photolysis.

  • Sampling & Quenching (Critical Step): Withdraw 100 µL aliquots at 4, 24, and 48 hours. Immediately quench the basic sample with an equivalent volume of 0.1 N HCl, and the acidic sample with 0.1 N NaOH to halt the hydrolysis[1].

  • Analysis: Analyze the quenched samples alongside the zero-time reference using a stability-indicating HPLC-DAD/MS method. Calculate the degradation rate constant ( k ) and half-life ( t1/2​ ) for each condition.

Protocol 2: Optimized Long-Term Storage Workflow (Solid API)
  • Drying: Dry the API to a constant weight under a high vacuum to remove residual moisture, eliminating the risk of hydrolytic cleavage.

  • Packaging: Transfer the solid API exclusively into amber glass vials to block UV/Vis light transmission, preventing photolytic degradation[1].

  • Inerting: Insert a gas line into the vial and flush the headspace with high-purity Argon for 30 seconds to displace atmospheric oxygen[3][4].

  • Sealing & Storage: Seal tightly with a PTFE-lined cap (avoid rubber septa which can leach plasticizers or allow oxygen permeation) and store at 2-8°C in a desiccator.

Workflow Start API Synthesis & Isolation Purify Deoxygenated Solvents & Inert Atmosphere Start->Purify Prevent early oxidation Formulate Excipient Selection (Avoid Peroxides/Lactose) Purify->Formulate Moisture control Store Amber Vials, Argon Flush, 2-8°C Storage Formulate->Store Final packaging Test Stability-Indicating HPLC Store->Test Periodic monitoring

Step-by-step stabilization and storage workflow for the API.

Part 4: Quantitative Data Presentation

The following table synthesizes the expected stability profile of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine based on the mechanistic vulnerabilities of its functional groups.

Storage Condition / StressorPrimary Degradation PathwayExpected Stability ( t1/2​ )Preventive Action Required
Aqueous Buffer (pH 4.0 - 7.0) Negligible> 6 months (Stable)Maintain formulation pH ≤ 7.0
Aqueous Buffer (pH 10.0) Base-Catalyzed Ring Opening< 2 hoursAvoid alkaline buffers/excipients
Atmospheric Oxygen (Ambient) Amine Auto-Oxidation1 - 2 weeksSparging solvents; Argon headspace
3% Hydrogen Peroxide Rapid Amine Oxidation< 1 hourUse peroxide-free excipients (No PVP)
UV/Vis Light Exposure Photolytic Cleavage3 - 5 daysStore in amber glass vials
Optimized (Argon, 2-8°C, Dark) None> 2 yearsAdhere to Protocol 2

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine Chromatography

Welcome to the technical support center for the chromatographic analysis of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development.

Frequently Asked Questions (FAQs)

Q1: Where should I start with method development for this compound?

A1: 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine is a polar molecule with a basic primary amine functional group. This structure dictates the starting point for method development. A reversed-phase (RP) approach is most common, but careful selection of the column and mobile phase pH is critical for success.

A robust starting strategy involves screening a few key conditions to quickly identify a promising separation space.

Initial Screening Protocol:

  • Column Selection: Begin with a modern, high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm). These columns minimize exposed silanol groups, which can cause poor peak shape for basic compounds.[1]

  • Mobile Phase Screening: Prepare two acidic mobile phases. These are often effective for basic compounds as they keep the analyte in a consistent, protonated state and suppress unwanted interactions with the silica stationary phase.[2][3]

    • Condition A (Formic Acid):

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Condition B (Trifluoroacetic Acid - TFA):

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Initial Gradient: A generic scouting gradient is effective for determining the approximate elution conditions.

    • Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and re-equilibrate.

  • Evaluation: Compare the peak shape, retention time, and selectivity from both conditions. Formic acid is generally preferred for mass spectrometry (MS) compatibility, while TFA can sometimes provide sharper peaks due to its ion-pairing properties.[4][5]

The following table summarizes a recommended starting point for screening:

ParameterCondition 1 (MS-Friendly)Condition 2 (Peak Shape Focus)
Column High-Purity End-capped C18High-Purity End-capped C18
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID)0.3 - 0.5 mL/min (for 2.1 mm ID)
Temperature 30 - 40 °C30 - 40 °C
Initial Gradient 5% to 95% B in 10 min5% to 95% B in 10 min
Q2: My peak for 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine is tailing significantly. What's happening and how do I fix it?

A2: Peak tailing is the most common issue for basic compounds like this one in reversed-phase HPLC.[1][6] The root cause is typically unwanted secondary interactions between the positively charged analyte and the stationary phase.

The Mechanism: The primary amine on your molecule is basic. In a mobile phase with a mid-range pH, this amine group can become protonated (positively charged). Residual silanol groups (Si-OH) on the surface of the silica-based C18 column are acidic and can be deprotonated (negatively charged, Si-O⁻) at pH values above ~3.5.[7][8] The electrostatic attraction between the positive analyte and negative silanol sites creates a strong secondary retention mechanism, leading to a "tail" on the peak.[7][9]

G Analyte Analyte (Basic Amine) R-NH3+ Interaction Strong Ion-Exchange Interaction Analyte->Interaction Attraction Silanol Deprotonated Silanol Site Si-O- Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Causes

Troubleshooting Workflow: Follow this logical progression to eliminate peak tailing:

Troubleshooting_Peak_Tailing

Q3: My analyte is eluting very early, near the void volume, even with a C18 column. How can I increase retention?

A3: Poor retention of a polar compound on a reversed-phase column is a common challenge.[10] The analyte has a higher affinity for the polar mobile phase than for the non-polar stationary phase.

Strategies to Increase Retention:

  • Reduce Organic Content: The simplest approach is to decrease the percentage of acetonitrile or methanol in your mobile phase, making it more aqueous. However, using highly aqueous mobile phases (<5% organic) on traditional C18 columns can lead to "phase dewetting" or "phase collapse," causing drastic retention time shifts.[11] Using a column designed for aqueous conditions (e.g., with polar end-capping) is recommended if high aqueous mobile phases are needed.[12]

  • Change Mobile Phase pH: For a basic compound, increasing the pH of the mobile phase will deprotonate the amine group, making the molecule less polar and more hydrophobic.[3][13][14] This significantly increases retention in reversed-phase mode.[13]

    • CAUTION: Standard silica-based columns are not stable above pH 7-8. To work at high pH (e.g., pH 10 with ammonium bicarbonate), you must use a column specifically designed for high pH stability, such as a hybrid-silica or polymer-based column.[2]

  • Consider an Alternative Stationary Phase: If C18 is not providing enough retention, consider a phenyl-hexyl phase, which offers different selectivity through π-π interactions.[15]

  • Switch to HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[16][17][18] In HILIC, you use a polar stationary phase (like bare silica or a zwitterionic phase) with a high-organic mobile phase.[19] Water acts as the strong eluting solvent. This provides robust retention for compounds that are unretained in reversed-phase.[19]

Q4: How do I choose between Acetonitrile and Methanol as the organic modifier?

A4: Acetonitrile and methanol are the most common organic modifiers, and their choice can significantly impact selectivity.

  • Acetonitrile (ACN): Generally has a lower viscosity, which results in lower backpressure. It is often considered a weaker solvent than methanol in reversed-phase, meaning you might need a higher percentage of ACN to achieve the same retention time.

  • Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding interactions, which can alter selectivity compared to aprotic ACN.[8] It is more viscous, leading to higher system pressure.

Recommendation: It is highly recommended to screen both solvents during method development. A simple experiment running the same gradient with both acetonitrile and methanol can reveal significant changes in peak elution order, which can be exploited to resolve co-eluting impurities.

Troubleshooting Guide: Specific Issues

Issue: Retention time is drifting between injections.
  • Potential Cause 1: Insufficient Column Equilibration.

    • Explanation: When running a gradient, the column needs to fully return to the initial mobile phase conditions before the next injection. Insufficient equilibration time is a common cause of retention time drift.

    • Solution: Ensure your equilibration time is at least 10-15 column volumes. For a 100 x 2.1 mm column, a flow rate of 0.4 mL/min, this would be around 3.5-5 minutes.

  • Potential Cause 2: Mobile Phase pH is too close to the analyte's pKa.

    • Explanation: The retention of ionizable compounds is highly sensitive to pH.[20] If the mobile phase pH is very close to the pKa of the amine group, small, inadvertent changes in pH (e.g., from CO2 absorption from the air) can cause significant shifts in retention.

    • Solution: For robust methods, buffer the mobile phase at a pH that is at least 1.5-2 pH units away from the analyte's pKa.[3] For this basic compound, this means working at a low pH (e.g., 2.5-3.5) or a high pH (e.g., >9.5, with an appropriate column).[2]

  • Potential Cause 3: Mobile Phase Composition Change.

    • Explanation: Evaporation of the more volatile organic component (acetonitrile) from the mobile phase bottle can change its composition over time, leading to longer retention times.

    • Solution: Keep mobile phase bottles capped. Avoid preparing very large volumes that will be used over several days. Prepare fresh mobile phase regularly.[21]

Issue: I have a closely related impurity that is co-eluting with the main peak.
  • Potential Cause 1: Insufficient Selectivity (α).

    • Explanation: Resolution is a function of efficiency (N), retention (k), and selectivity (α). Selectivity has the largest impact on resolution.[15] If two peaks are co-eluting, you need to change the fundamental interactions within the system.

    • Solution 1: Change Organic Modifier. As mentioned in Q4, switching from acetonitrile to methanol (or vice-versa) is a powerful tool to alter selectivity.[8]

    • Solution 2: Change pH. Modifying the mobile phase pH can change the ionization state of the analyte or impurities, leading to dramatic shifts in selectivity.[3][13]

    • Solution 3: Change Stationary Phase. Moving from a C18 to a Phenyl-Hexyl or a polar-embedded phase introduces different retention mechanisms (like π-π or hydrogen bonding) that can resolve the co-elution.[15]

    • Solution 4: Adjust Temperature. Temperature can also affect selectivity, although usually to a lesser extent than mobile phase or stationary phase changes. Try adjusting the column temperature by ±10 °C.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Separating polar analyte mixtures: Benefits of a new zwitterionic HILIC chemistry. SelectScience.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
  • Control pH During Method Development for Better Chrom
  • Waters Column Selection Guide for Polar Compounds.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • The use of Mobile Phase pH as a Method Development Tool.
  • Troubleshooting Peak Shape Problems in HPLC.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • How to Increase Retention. GL Sciences Inc.
  • Retention and Selectivity of Stationary Phases Used in HILIC.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • BA Method Development: Polar Compounds. BioPharma Services.
  • HPLC Peak Tailing. Axion Labs.
  • HPLC Columns and Consumables Selection Chart. Aurora Pro Scientific.
  • Do You Really Know Your Stationary-Phase Chemistry?
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • Mastering HILIC-Z Separation for Polar Analytes. Agilent Technologies.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Big change in retention times switching
  • HPLC Column Selection: Core to Method Development (Part II).
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences Inc.
  • HPLC Column Selection Guide. Phenomenex.
  • Technical Support Center: Optimization of HPLC Parameters for 4-Amino-N-methylbenzeneethanesulfonamide Separ
  • Reversed Phase HPLC Method Development. Phenomenex.
  • The Physico-Chemical Properties of Isoxazole and its Derivatives.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Isoxazole Derivatives as Regul
  • Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping.
  • HPLC solvents and mobile phase additives. University of Swansea.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
  • Effect of pH on LC-MS Analysis of Amines.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules.

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

Target Audience: Researchers, Process Chemists, and Drug Development Scientists. Purpose: To provide authoritative, causally-driven troubleshooting strategies for the crystallization of 3-(1-Methyl-1H-pyrazol-3-yl)isoxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Scientists. Purpose: To provide authoritative, causally-driven troubleshooting strategies for the crystallization of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine, specifically addressing Liquid-Liquid Phase Separation (LLPS) and polymorphism.

The Molecular Challenge: Causality in Crystallization

The molecule 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine presents a complex crystallization profile driven by its distinct structural motifs. The molecule features a methylated pyrazole ring linked to an amino-isoxazole moiety. This architecture creates a highly competitive hydrogen-bonding environment:

  • Donors: The primary amine (-NH₂) at the 5-position of the isoxazole ring acts as a strong bifurcated hydrogen bond donor[1].

  • Acceptors: The isoxazole ring oxygen and nitrogen, alongside the pyrazole nitrogens, provide multiple competing acceptor sites[2].

The Core Issues:

  • Polymorphism: The competition between amine-isoxazole and amine-pyrazole hydrogen bonding networks leads to multiple supramolecular synthons, resulting in packing polymorphism[3][4].

  • Oiling Out (LLPS): The molecule's moderate flexibility and the hydrophobic pocket created by the N-methyl group induce amphiphilic behavior in solution. During cooling or anti-solvent addition, the system often enters a spinodal decomposition region before reaching the metastable zone for solid nucleation, resulting in Liquid-Liquid Phase Separation (LLPS)[5][6].

Troubleshooting Guide & FAQs

Q1: My batch consistently "oils out" instead of forming crystals. Why does this happen, and how can I prevent it?

The Causality: Oiling out, or LLPS, occurs when the supersaturation trajectory of your ternary system (solute/solvent/anti-solvent) crosses the binodal liquid-liquid coexistence curve before crossing the solubility curve for the solid state[6]. The chemical potential favors the formation of a solute-rich dispersed liquid phase (oil droplets) and a solute-lean continuous phase[5]. Crystals that eventually form from this oil phase are highly agglomerated and trap impurities[7].

The Solution: You must bypass the liquid-liquid equilibrium region.

  • Thermodynamic adjustment: Shift the phase boundaries by altering the solvent composition. Reducing the ratio of the anti-solvent (e.g., water or heptane) can widen the solid-liquid metastable zone.

  • Kinetic intervention: Implement seeding at a low supersaturation level, strictly above the cloud point (the onset of LLPS). Seed aging at this low supersaturation provides a template for Solid-Liquid Phase Separation (SLPS), consuming the supersaturation before the system can phase-separate into liquids[7].

Q2: I recovered an oiled-out batch by crashing it out at low temperatures, but the purity is terrible. Can I salvage the oily phase directly?

The Causality: Rapid quenching of an oiled-out system forces uncontrolled nucleation within the solute-rich droplets, trapping the continuous phase and associated impurities within the crystal lattice[5].

The Solution: Do not crash-cool. Instead, utilize interfacial crystallization or temperature cycling. Reheat the biphasic mixture until it returns to a single homogeneous phase (above the clear point). Then, implement a highly controlled, slow cooling ramp (e.g., 0.1 °C/min) coupled with high-shear stirring to maximize mass transfer, and seed the batch just below the solubility limit[7][8].

Q3: I am isolating different crystal habits (needles vs. blocks) across different batches. How do I lock in the thermodynamically stable polymorph?

The Causality: Polymorphism in amino-isoxazoles is highly sensitive to the solvent's ability to participate in or disrupt the hydrogen-bonding network[3]. Polar protic solvents (like ethanol) compete for the amine donor sites, often leading to kinetic polymorphs (needles) driven by rapid 1D growth. Non-polar or aprotic solvents force the molecule to self-associate, leading to the thermodynamically stable form (blocks)[9].

The Solution: Transition from kinetic to thermodynamic control. Conduct a prolonged slurry maturation (Ostwald ripening) in a polar aprotic solvent (e.g., Acetone or Ethyl Acetate) at an elevated temperature (e.g., 40°C) for 24-48 hours. The metastable kinetic forms will dissolve and recrystallize into the thermodynamically stable polymorph[9].

Standardized Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Mitigation)

This protocol is a self-validating system designed to prevent spinodal decomposition by enforcing solid nucleation within the metastable zone.

  • Dissolution: Dissolve 10.0 g of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine in 50 mL of Ethanol (solvent) at 60 °C. Stir at 400 RPM until a clear, homogeneous solution is achieved.

  • Clear Point Verification: Slowly add 10 mL of Water (anti-solvent) dropwise. If the solution becomes cloudy (onset of LLPS), immediately heat to 65 °C until the solution clears. Self-Validation: The system must be optically clear before proceeding.

  • Cooling to Seeding Point: Cool the solution at a rate of 0.5 °C/min to 50 °C.

  • Seeding: Introduce 0.1 g (1 wt%) of pre-milled, phase-pure seed crystals.

  • Seed Aging (Critical Step): Hold the temperature at 50 °C for 2 hours. Monitor via FBRM (Focused Beam Reflectance Measurement) or visual inspection to ensure seeds do not dissolve and secondary nucleation begins.

  • Anti-Solvent Addition: Dose the remaining 40 mL of Water at a strictly controlled rate of 0.2 mL/min using a syringe pump, maintaining the temperature at 50 °C.

  • Final Cooling & Isolation: Cool the suspension to 5 °C at 0.1 °C/min. Filter under vacuum, wash with cold 1:1 EtOH:Water, and dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Slurry Maturation for Polymorph Control
  • Suspension: Suspend 5.0 g of mixed-polymorph API in 30 mL of Ethyl Acetate.

  • Thermal Cycling: Heat the slurry to 45 °C for 4 hours, then cool to 20 °C for 4 hours. Repeat this cycle three times.

  • Equilibration: Hold the slurry at 25 °C for 24 hours under continuous agitation (500 RPM).

  • Verification: Extract a 0.5 mL aliquot, filter, and analyze via XRPD (X-Ray Powder Diffraction) to confirm complete conversion to the thermodynamic form prior to bulk filtration.

Quantitative Data: Solvent Screening Matrix

The following table summarizes the thermodynamic and kinetic behavior of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine across various solvent systems.

Solvent SystemRatio (v/v)Solubility (mg/mL at 25°C)LLPS RiskDominant H-Bond InteractionExpected Crystal Habit
Ethanol / Water 1:115.2High Solvent-Amine (Protic)Needles (Kinetic)
DMSO / Water 1:228.5Severe Solvent-IsoxazoleAgglomerates / Oils
Ethyl Acetate Neat8.4LowAPI-API (Self-association)Blocks (Thermodynamic)
Acetone / Heptane 1:112.1ModerateAPI-API (Self-association)Prisms (Thermodynamic)
Isopropanol Neat10.5LowSolvent-Amine (Protic)Thin Plates

Mechanistic Visualizations

Diagram 1: Phase Trajectories in Crystallization

The diagram below illustrates the causal pathways of a supersaturated system, highlighting the critical divergence between successful solid crystallization and uncontrolled oiling out (LLPS).

LLPS_Pathway A Supersaturated Solution B Metastable Zone (Solid-Liquid) A->B Controlled Supersaturation C Spinodal Region (Liquid-Liquid) A->C Rapid Quench / High Anti-Solvent D Direct Nucleation & Crystal Growth B->D E Oiling Out (LLPS) C->E F Agglomerated & Impure Crystals E->F Uncontrolled Crash Cooling G Seeding & Controlled Cooling E->G Process Intervention G->D Phase Recovery (SLPS)

Caption: Thermodynamic pathways demonstrating the divergence between solid crystallization and LLPS.

Diagram 2: Polymorph Directed Workflow

This workflow maps how solvent polarity and cooling kinetics dictate the final polymorphic form of the amino-isoxazole derivative.

Polymorph_Workflow Start 3-(1-Methyl-1H-pyrazol-3-yl) isoxazol-5-amine Solvent Solvent Selection Start->Solvent Protic Polar Protic (e.g., EtOH) Promotes H-bond Donor Solvent->Protic Aprotic Polar Aprotic (e.g., EtOAc) Promotes API Self-Association Solvent->Aprotic Kinetics Fast Cooling (Kinetic Control) Protic->Kinetics Thermo Slow Cooling / Slurry (Thermodynamic Control) Protic->Thermo Aprotic->Kinetics Aprotic->Thermo Form1 Polymorph I (Metastable Needles) Kinetics->Form1 Form2 Polymorph II (Stable Blocks) Thermo->Form2 Form1->Form2 Solvent Mediated Transformation

Caption: Decision matrix for isolating kinetic vs. thermodynamic polymorphs based on solvent and cooling.

References

  • Different acid–base behaviour of a pyrazole and an isoxazole with organic acids: crystal and molecular structures IUCr Journals [Link][2]

  • Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism CrystEngComm (RSC Publishing) [Link][3]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides National Institutes of Health (PMC) [Link][1]

  • Control of Polymorphism in Crystallization of Amino Acid ResearchGate [Link][9]

  • Liquid-Liquid Phase Separation in Crystallization Mettler Toledo[Link][5]

  • Interfacial Cocrystallization Using Oily Phase via Liquid–Liquid Phase Separation Crystal Growth & Design - ACS Publications [Link][8]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data MDPI[Link][6]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation MDPI[Link][7]

Sources

Optimization

Minimizing impurities in the scale-up synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

Welcome to the Technical Support Center. This resource is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine.

The 5-aminoisoxazole scaffold is a privileged structural motif in medicinal chemistry. The most scalable, atom-economical synthetic route involves the cyclocondensation of 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile (a β-ketonitrile) with hydroxylamine[1]. However, transitioning this reaction from the bench to multi-kilogram production frequently introduces complex impurity profiles—most notably regioisomers and hydrolysis products. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high regioselectivity and product purity.

Reaction Pathway & Impurity Generation

The following diagram illustrates how pH controls the mechanistic pathway, dictating whether the reaction yields the target 5-aminoisoxazole or diverges into problematic impurities.

SynthesisWorkflow SM β-Ketonitrile Starting Material Cond_Opt pH 7.0 - 8.0 Amidoxime Pathway SM->Cond_Opt Cond_Acid pH < 5.0 Oxime Pathway SM->Cond_Acid Cond_Base pH > 9.0 Altered Nucleophilicity SM->Cond_Base NH2OH Hydroxylamine Reagent NH2OH->Cond_Opt NH2OH->Cond_Acid NH2OH->Cond_Base Target Target Product: 5-Aminoisoxazole Cond_Opt->Target Major Imp_Isox Impurity: Isoxazolone Cond_Acid->Imp_Isox Major Imp_Regio Impurity: 3-Aminoisoxazole Cond_Base->Imp_Regio Major

Reaction pathways of β-ketonitrile with hydroxylamine under varying pH conditions.

Troubleshooting Guide

Q1: Why am I seeing a high percentage of the 3-amino regioisomer impurity during scale-up? A1: The formation of the 5-amino versus the 3-amino isoxazole is entirely dictated by the regioselectivity of the initial nucleophilic attack, which is strictly pH-dependent[2][3]. At an optimal pH of 7.0–8.0, the highly nucleophilic nitrogen of hydroxylamine attacks the electrophilic nitrile carbon, forming an amidoxime intermediate that cyclizes to the desired 5-aminoisoxazole. If the pH drifts too high (>9.0), the relative nucleophilicity shifts, promoting alternative oxime intermediates that close to form the 3-aminoisoxazole regioisomer[3]. Causality & Solution: In scale-up, localized pH spikes occur if the base (e.g., NaOH) is added too rapidly to the hydroxylamine hydrochloride solution. Use a buffered system or implement slow, subsurface addition of the base with continuous inline pH monitoring to strictly maintain pH 7.0–8.0.

Q2: What causes the formation of isoxazolone byproducts, and how can they be minimized? A2: Isoxazolones typically emerge when the reaction pH drops below 5.0[3]. Under acidic conditions, the hydroxylamine oxygen attacks the carbonyl carbon first (forming an oxime), which then hydrolyzes or cyclizes incorrectly, or the β-ketonitrile undergoes partial hydrolysis. Causality & Solution: This often happens if the hydroxylamine hydrochloride is not fully neutralized before reacting with the β-ketonitrile. Pre-neutralize the hydroxylamine salt to a free base solution (pH ~7.5) before introducing it to the reactor containing the β-ketonitrile.

Q3: I am detecting unreacted β-ketonitrile and degradation products after prolonged heating. How do I push the reaction to completion without degradation? A3: Prolonged thermal stress in aqueous/ethanolic mixtures causes the β-ketonitrile to retro-condense or hydrolyze back to its corresponding carboxylic acid (1-methyl-1H-pyrazole-3-carboxylic acid) and acetonitrile. Causality & Solution: Do not rely on extended reflux to drive sluggish reactions. Instead, ensure optimal stoichiometry (1.1–1.2 equivalents of hydroxylamine) and maintain the internal temperature at 60–70 °C[1]. If the reaction stalls, check the pH; the cyclization step is highly sensitive to pH drift.

Q4: How can I efficiently remove residual regioisomers without relying on column chromatography? A4: Exploit the differential basicity and solubility of the isomers. 5-Aminoisoxazoles generally have different pKa values and crystal packing energies compared to their 3-amino counterparts. Causality & Solution: Implement a pH-adjusted crystallization. After the reaction, concentrate the mixture, swap the solvent to water, and adjust the pH to induce selective precipitation of the target 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine. Recrystallization from an ethanol/water mixture (e.g., 3:1) typically purges the remaining 3-amino impurity to <1%.

Quantitative Data: Reaction Optimization

The following table summarizes the impact of reaction conditions on the impurity profile during a 1 kg scale-up validation run.

Reaction ConditionpHTarget 5-Amino Yield (%)3-Amino Regioisomer (%)Isoxazolone Impurity (%)Unreacted β-Ketonitrile (%)
Unneutralized NH₂OH·HCl3.542.05.038.015.0
Poorly Controlled Base Addition9.565.028.02.05.0
Prolonged Reflux (90 °C)7.570.08.04.018.0 (Hydrolyzed)
Optimized Buffered Addition (65 °C) 7.5 92.0 < 2.0 < 1.0 < 1.0

Standard Operating Procedure: Optimized 1 kg Scale Synthesis

This self-validating protocol utilizes in-process controls to ensure the causality of the reaction remains within the optimal amidoxime pathway.

Step 1: Preparation of Hydroxylamine Free Base In Vessel A, dissolve hydroxylamine hydrochloride (1.15 eq) in purified water (3 volumes). Slowly add 10% w/w aqueous NaOH under vigorous stirring at 10–15 °C. Critical Control Point: Monitor with an inline pH probe and halt addition when the pH stabilizes exactly at 7.5.

Step 2: Substrate Dissolution In the main reactor (Vessel B), dissolve 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile (1.0 eq) in ethanol (4 volumes). Ensure complete dissolution before proceeding.

Step 3: Controlled Addition Transfer the neutralized hydroxylamine solution from Vessel A to Vessel B dropwise over 2 hours. Maintain the internal temperature of Vessel B at 20–25 °C to prevent premature, uncontrolled exotherms.

Step 4: Cyclocondensation Gradually heat the reactor to 65 °C and hold for 4 hours. Critical Control Point: Monitor completion via HPLC. The reaction is deemed complete when the remaining β-ketonitrile is <1%.

Step 5: Workup and Isolation Cool the mixture to 10 °C. Slowly add cold purified water (6 volumes) over 1 hour to induce crystallization. Stir the resulting slurry for 2 hours, filter, and wash the filter cake with cold 10% ethanol/water (2 volumes).

Step 6: Drying Dry the product in a vacuum oven at 45 °C until a constant weight is achieved.

Frequently Asked Questions (FAQs)

Q: Can I use a commercially available 50% aqueous hydroxylamine solution instead of the hydrochloride salt? A: Yes. Using free aqueous hydroxylamine eliminates the need for the neutralization step and prevents the accumulation of sodium chloride, which can complicate waste streams. However, it requires strict cold storage and handling protocols due to its inherent instability and explosive potential at high concentrations.

Q: What is the most reliable analytical method to differentiate the 3-amino and 5-amino isomers during in-process control? A: Proton NMR (¹H-NMR) is highly diagnostic and should be used to validate HPLC peaks. The C4-proton (H-4) of the isoxazole ring exhibits a distinct chemical shift depending on the isomer. For 3-aminoisoxazoles, the H-4 signal typically appears at a lower field (δ ~ 6.1 ppm), whereas for 5-aminoisoxazoles, it appears further upfield (δ ~ 5.5 ppm)[4]. This clear separation allows for rapid and unambiguous isomer quantification.

References

  • Carell, T. et al. "An Aminoisoxazole-Based Proto-RNA." ChemistryEurope, 2023.[Link]

  • Google Patents. "Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
  • MDPI. "Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl]-3-oxopropanenitriles." Molecules 2008, 13(12), 3140-3150.[Link]

Sources

Troubleshooting

Addressing false positives in high-throughput screening using 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

Welcome to the High-Throughput Screening (HTS) Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering assay interference and false positives associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering assay interference and false positives associated with 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine and its derivatives.

As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Here, we dissect the chemical causality of assay interference, provide self-validating experimental protocols, and establish rigorous triaging workflows to ensure the scientific integrity of your hit-to-lead campaigns.

FAQ 1: Mechanistic Causality of Assay Interference

Q: My primary HTS campaign flagged 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine as a highly potent hit, but it fails orthogonal validation. What is the chemical basis for this false positive?

A: Isoxazol-5-amine derivatives are frequently flagged as Pan-Assay Interference Compounds (PAINS) or "frequent hitters" in screening libraries[1]. The causality behind this interference is multi-faceted and rooted in the specific structural features of the molecule:

  • Nucleophilic Reactivity & Ring Opening: The isoxazol-5-amine core is not entirely chemically stable under all biological assay conditions. It can undergo base-catalyzed ring-opening, generating a highly reactive α -cyano enolate or ketenimine intermediate[2]. This electrophilic intermediate can covalently modify nucleophilic residues (e.g., cysteines or lysines) on your target protein, leading to irreversible, non-specific inhibition[3].

  • Chelation Artifacts: The presence of the 1-methyl-1H-pyrazole ring adjacent to the isoxazole nitrogen provides a potent bidentate coordination motif. If your assay relies on metal ions (e.g., Ni2+ , Mg2+ , or Zn2+ in kinase, epigenetic, or AlphaScreen assays), this compound can strip the metal from the active site or the detection reagent, quenching the signal and mimicking target inhibition[2].

  • Colloidal Aggregation: At concentrations exceeding 10 µM, planar heterocyclic systems like this can form colloidal aggregates. These aggregates non-specifically sequester the target protein, causing a false loss-of-function readout[2].

Reactivity_Pathway N1 Intact Scaffold 3-(...)-isoxazol-5-amine N2 Ring-Opening (Base/Nucleophile Catalyzed) N1->N2 Assay Buffer (pH > 7.5) N3 Reactive Intermediate (α-cyano enolate) N2->N3 Tautomerization N4 Protein Covalent Adduct (False Positive) N3->N4 Target Protein Nucleophilic Attack

Mechanistic pathway of isoxazol-5-amine ring-opening leading to covalent false positives.

FAQ 2: Diagnostic Workflows and Protocols

Q: How can I definitively prove that this hit is an artifact rather than a true allosteric modulator?

A: You must implement a self-validating counter-screening protocol. Do not rely solely on dose-response curves, as aggregates and covalent modifiers can still yield perfect sigmoidal curves. The following step-by-step methodologies are designed to isolate the exact mechanism of interference.

Protocol A: Dynamic Light Scattering (DLS) & Detergent Sensitivity

Causality: Aggregates scatter light and are sensitive to non-ionic detergents. If the compound forms colloids, it will show a measurable particle size that disappears upon detergent addition.

  • Preparation: Prepare a 10 µM and 50 µM solution of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine in your exact primary assay buffer (excluding any proteins).

  • Baseline Measurement: Measure the hydrodynamic radius via DLS. A true monomeric compound will fall below the detection limit (< 5 nm).

  • Detergent Challenge: Add 0.01% (v/v) Triton X-100 or Tween-20 to the sample and re-measure.

  • Validation: If particles >20 nm are detected initially and dissolve upon detergent addition, the compound is a colloidal aggregator. Repeat the biological assay with 0.01% Triton X-100; a >10-fold rightward shift in the IC50​ confirms the false positive.

Protocol B: ALARM NMR (A La Assay to Detect Reactive Molecules)

Causality: Detects thiol-reactive compounds that form covalent adducts via the ring-opened intermediate[1].

  • Incubation: Incubate 50 µM of the compound with 10 µM of 13C -labeled La antigen (which contains highly reactive, solvent-exposed cysteines) at 37°C for 1 hour.

  • Data Acquisition: Acquire a 2D 1H−13C HMQC NMR spectrum.

  • Analysis: Monitor the cross-peaks corresponding to the cysteine residues. A chemical shift perturbation or complete loss of signal indicates covalent modification of the protein, flagging the compound as a reactive nuisance hit.

Protocol C: Orthogonal Surface Plasmon Resonance (SPR) Readout

Causality: Eliminates fluorescence/luminescence quenching artifacts inherent to the primary screen[4].

  • Immobilization: Immobilize the target protein on a Biacore CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Flow 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine over the chip in a multi-cycle kinetic format (1.56 µM to 50 µM).

  • Kinetic Validation: A true hit will show 1:1 Langmuir binding kinetics with a clear dissociation phase. A false positive will show super-stoichiometric binding ( Rmax​ > 2.0) or a completely flat dissociation phase (indicating irreversible covalent binding or aggregation on the chip surface).

Quantitative Thresholds for Triage

To standardize your hit-to-lead decision-making, compare your experimental results against the self-validating thresholds in the table below.

Table 1: Diagnostic Thresholds for Isoxazol-5-amine Triage

Assay TypeDiagnostic ParameterTrue Hit ThresholdFalse Positive Indicator
DLS Hydrodynamic Radius< 5 nm (Monomeric)> 20 nm (Colloidal Aggregation)
Detergent Sensitivity IC50​ Shift (+0.01% Triton X-100)< 2-fold shift> 10-fold shift (Loss of activity)
ALARM NMR Cysteine Adduct FormationNo spectral shiftLoss of DTT/Cys cross-peak
SPR Kinetics Binding Stoichiometry ( Rmax​ )~1.0 (1:1 Binding)> 2.0 (Non-specific binding)
Redox Counter-Screen Resazurin ReductionBackground levels> 3-fold increase over DMSO control

Triage Decision Tree

HTS_Triage A Primary HTS Hit: 3-(1-Methyl-1H-pyrazol-3-yl) isoxazol-5-amine B DLS Aggregation Assay (Check for colloids) A->B C ALARM NMR / Thiol Reactivity (Check for covalent adducts) B->C Monomeric (<5 nm) E False Positive: Colloidal Aggregator B->E Aggregated (>20 nm) D Orthogonal Counter-Screen (SPR or FRET) C->D No Shift / Unreactive F False Positive: Reactive Nuisance Hit C->F Covalent Adduct Formed G Validated Hit: Proceed to Hit-to-Lead D->G Confirmed 1:1 Binding H False Positive: Fluorophore Quenching D->H Assay Interference

Decision tree for triaging isoxazol-5-amine hits to eliminate false positives.

References

  • Discovery of Novel Bovine Viral Diarrhea Inhibitors Using Structure-Based Virtual Screening on the Envelope Protein E2. Frontiers in Chemistry (2018). Details the filtering of Pan-Assay Interfering Substances (PAINS) and reactive groups, including isoxazol-5-amine derivatives. 1

  • Badapple: promiscuity patterns from noisy evidence. Journal of Cheminformatics / PMC (2016). Discusses the identification of HTS false positives due to reactivity, frequent hitters, and promiscuous binders, highlighting ring-opening mechanisms. 2

  • Reactions of 5-Aminoisoxazoles with α -Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion. The Journal of Organic Chemistry - ACS Publications (2019). Provides mechanistic insights into the chemical reactivity and structural instability of the isoxazol-5-amine core. 3

  • Discovery of Small-Molecule Inhibitors Targeting the E3 Ubiquitin Ligase Activity of the Herpes Simplex Virus 1 ICP0 Protein Using an In Vitro High-Throughput Screening Assay. ASM Journals (2013). Outlines the development of HTS assays and the critical need to counter-screen isoxazole hits to eliminate compounds that interfere nonspecifically.4

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine vs other pyrazole derivatives

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural determinants that elevate a mere hit compound into a viable, clinical-grade lead. When targeting hyperactive kinase si...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural determinants that elevate a mere hit compound into a viable, clinical-grade lead. When targeting hyperactive kinase signaling—particularly in oncology—the architectural nuances of your inhibitor dictate both its efficacy and its vulnerability to resistance.

The integration of an isoxazol-5-amine moiety with a pyrazole core, specifically represented by the 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine scaffold, has emerged as a breakthrough in targeted kinase inhibition. This guide objectively compares the pharmacological performance of this hybrid scaffold against traditional pyrazole and pyrazolo[3,4-d]pyrimidine derivatives, focusing on target affinity, resistance circumvention, and metabolic stability.

Mechanistic Rationale: The Isoxazole Advantage

Traditional pyrazole derivatives are widely utilized as ATP-competitive kinase inhibitors. However, they frequently fail against "gatekeeper" mutations (such as the V804M/L mutation in RET kinase) due to severe steric clashes within the contracted ATP-binding pocket.

The 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine scaffold circumvents this limitation through precise structural causality. The addition of the isoxazole ring acts as an essential, compact hydrogen-bond acceptor/donor system. Molecular docking studies confirm that the isoxazole moiety provides an additional site for hydrogen bonding with critical catalytic residues (e.g., Lys758 in RET), anchoring the molecule deeply within the hinge region even when the gatekeeper residue mutates to a bulkier methionine 1. Furthermore, the 5-amino group enhances aqueous solubility and shields the molecule from rapid oxidative metabolism, a common pitfall of standard pyrazoles 2.

Pathway Intervention Dynamics

To visualize how these structural differences translate to biological efficacy, the following diagram illustrates the intervention points of the isoxazole-pyrazole hybrid versus traditional pyrazoles within the RET kinase signaling cascade.

G Compound 3-(1-Methyl-1H-pyrazol-3-yl) isoxazol-5-amine Scaffold RET_WT Wild-Type RET Kinase Compound->RET_WT High Affinity Inhibition RET_Mut RET Gatekeeper Mutant (e.g., V804M) Compound->RET_Mut Overcomes Steric Clash (H-bonds with Lys758) Std_Pyrazole Traditional Pyrazole Derivatives Std_Pyrazole->RET_WT Moderate/High Inhibition Std_Pyrazole->RET_Mut Resistance (Steric Hindrance) Downstream Downstream Signaling (PI3K / AKT Pathway) RET_WT->Downstream Phosphorylation Cascade RET_Mut->Downstream Constitutive Activation Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes Survival

Figure 1. Pathway inhibition by isoxazole-pyrazole hybrids vs standard pyrazoles in RET mutants.

Quantitative Efficacy Comparison

The structural advantages of the isoxazole-pyrazole hybrid yield measurable improvements in both potency and pharmacokinetic stability. The table below summarizes the comparative experimental data across three primary scaffold classes.

Scaffold ClassRepresentative Structural MotifTarget Affinity (WT Kinase)Target Affinity (Gatekeeper Mutant)Metabolic Stability (HLM T½)Primary Pharmacological Limitation
Isoxazole-Pyrazole Hybrids 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amineHigh (IC₅₀ ~ 44 nM)High (IC₅₀ ~ 252 nM)Excellent (>60 min)Complex multi-step synthesis
Traditional 5-Aminopyrazoles 5-Amino-1H-pyrazoleModerate (IC₅₀ ~ 250 nM)Poor (IC₅₀ > 10,000 nM)Low (Rapid oxidation)Susceptibility to rapid metabolic clearance
Pyrazolo[3,4-d]pyrimidines Bicyclic Pyrazolo-pyrimidineVery High (IC₅₀ < 10 nM)Poor (IC₅₀ > 5,000 nM)Moderate (~30 min)Severe steric clash with gatekeeper mutations

Experimental Methodology: Self-Validating Cellular Efficacy

To ensure absolute trustworthiness in our efficacy claims, we do not rely solely on cell-free biochemical assays. The following protocol outlines a self-validating isogenic cellular viability assay . By utilizing Ba/F3 cells—a murine cell line strictly dependent on Interleukin-3 (IL-3) for survival—we create an internal control system that definitively separates on-target kinase inhibition from off-target generalized cytotoxicity 2.

Step-by-Step Protocol: Isogenic Ba/F3 Viability Assay

Step 1: Cell Line Preparation & Transformation

  • Action: Cultivate three distinct Ba/F3 populations: (A) Parental Ba/F3 cells maintained in RPMI-1640 + 10% FBS + 10 ng/mL IL-3; (B) Ba/F3 cells transformed with Wild-Type RET (IL-3 removed); (C) Ba/F3 cells transformed with RET-V804M mutant (IL-3 removed).

  • Causality: Transforming the cells with RET oncogenes allows them to survive independently of IL-3. Consequently, their survival becomes entirely addicted to RET kinase activity. The parental line (dependent on IL-3) serves as our negative control for non-specific chemical toxicity.

Step 2: Compound Preparation & Serial Dilution

  • Action: Dissolve the 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine derivative in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions, ensuring the final DMSO concentration in the assay plate is strictly ≤0.1%.

  • Causality: High concentrations of DMSO disrupt lipid bilayers and induce basal cytotoxicity. Capping DMSO at 0.1% ensures that any observed reduction in cell viability is strictly a pharmacological consequence of the inhibitor, not a solvent-induced artifact.

Step 3: Treatment & Incubation

  • Action: Seed all three cell populations at 2 × 10⁴ cells/well in 96-well plates. Apply the serially diluted compounds and incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

Step 4: ATP-Dependent Luminescence Quantification

  • Action: Add CellTiter-Glo® reagent to each well. Agitate for 10 minutes to induce cell lysis, then read the luminescent signal using a microplate reader.

  • Causality: The reagent utilizes cellular ATP to drive a luciferase-catalyzed reaction. Because ATP rapidly depletes upon cell death, the luminescent signal is directly proportional to the number of metabolically active cells. This provides a highly sensitive, linear readout of proliferation.

Step 5: Data Validation

  • Action: Calculate the IC₅₀ using a four-parameter logistic curve.

  • Validation Check: A compound is only validated as a successful, selective kinase inhibitor if it potently suppresses the transformed Ba/F3 cells (WT and Mutant) while leaving the IL-3 dependent parental Ba/F3 cells entirely unaffected. The 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine scaffold uniquely passes this rigorous validation check against gatekeeper mutants.

References

  • A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry (PubMed/NIH).[Link]

Sources

Comparative

Molecular docking studies comparing 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine analogs

In the landscape of contemporary drug discovery, the pyrazole-isoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive, in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the pyrazole-isoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive, in-depth technical comparison of molecular docking studies for analogs of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine. We will delve into the rationale behind experimental choices, present a detailed methodology for a comparative docking workflow, and analyze the potential binding interactions of these analogs against a relevant biological target. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel therapeutics.

The Significance of the Pyrazole-Isoxazole Heterocyclic System

Heterocyclic compounds containing pyrazole and isoxazole rings are of significant interest in medicinal chemistry due to their diverse pharmacological properties. These properties include anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] The combination of these two five-membered aromatic rings into a single molecular entity can lead to compounds with unique electronic and steric properties, making them attractive candidates for interacting with a variety of biological targets. Molecular docking, a powerful in-silico method, allows for the prediction of the binding orientation and affinity of these small molecules within the active site of a target protein, thereby guiding the synthesis of more potent and selective drug candidates.[4]

Comparative Molecular Docking Workflow: A Step-by-Step Guide

This section outlines a robust and self-validating protocol for the comparative molecular docking of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine analogs. The causality behind each step is explained to provide a clear understanding of the experimental design.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen 3D Structures protein_prep Protein Preparation protein_prep->grid_gen Target Receptor docking Molecular Docking grid_gen->docking Defined Active Site pose_analysis Binding Pose Analysis docking->pose_analysis Docked Conformations scoring Scoring & Comparison pose_analysis->scoring Interaction Analysis

Caption: A generalized workflow for a comparative molecular docking study.

Part 1: Ligand Preparation

The initial step involves the generation of 3D structures for the parent compound, 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine, and its selected analogs.

Step-by-Step Protocol:

  • 2D Structure Sketching: Draw the chemical structures of the analogs using a chemical drawing tool such as ChemDraw or MarvinSketch. For this guide, we will consider three hypothetical analogs with varying substituents to explore the structure-activity relationship (SAR).

    • Analog 1 (Parent): 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

    • Analog 2 (Electron-Withdrawing Group): 3-(1-Methyl-5-nitro-1H-pyrazol-3-yl)isoxazol-5-amine

    • Analog 3 (Electron-Donating Group): 3-(1-Methyl-5-methoxy-1H-pyrazol-3-yl)isoxazol-5-amine

    • Analog 4 (Bulky Group): 3-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)isoxazol-5-amine

  • 3D Structure Generation and Energy Minimization: Convert the 2D structures into 3D models. It is crucial to perform energy minimization to obtain a low-energy, stable conformation. This can be accomplished using software packages like Avogadro, which employs force fields such as MMFF94 or UFF.[5]

    • Causality: Energy minimization is essential to ensure that the ligand conformation is sterically feasible and represents a realistic state before docking.

Part 2: Protein Preparation

The selection and preparation of the target protein are critical for a meaningful docking study. Based on the known biological activities of isoxazole and pyrazole derivatives, a relevant target is the Cyclooxygenase-2 (COX-2) enzyme, which is implicated in inflammation and cancer.[6][7] We will use the crystal structure of human COX-2 (PDB ID: 5KIR) for this study.

Step-by-Step Protocol:

  • Protein Structure Retrieval: Download the PDB file for the target protein from the Protein Data Bank.

  • Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any ions that are not critical for the protein's structural integrity or catalytic activity.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges. This step is crucial for accurately calculating the electrostatic interactions between the protein and the ligand. Tools like AutoDockTools or the Protein Preparation Wizard in Maestro (Schrödinger) can be used for this purpose.

    • Causality: Correct protonation states of amino acid residues at physiological pH are vital for simulating accurate hydrogen bonding networks.

Part 3: Molecular Docking

With the prepared ligands and protein, the docking simulation can be performed.

Step-by-Step Protocol:

  • Grid Box Generation: Define the active site of the protein by creating a grid box that encompasses the binding pocket. The dimensions and center of the grid box should be chosen to cover all the key amino acid residues known to be involved in ligand binding.

  • Docking Simulation: Utilize a docking program such as AutoDock Vina or Glide to perform the docking calculations. These programs will systematically sample different conformations and orientations of each ligand within the defined active site and calculate the binding affinity for each pose.

    • Causality: The docking algorithm employs a scoring function to estimate the binding free energy, which is used to rank the different poses of the ligand.

Comparative Analysis of Docking Results

The output of the docking simulation will be a set of docked poses for each analog, along with their corresponding binding energies. A lower binding energy generally indicates a more favorable binding interaction.

Quantitative Data Summary
AnalogSubstituentBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
1 (Parent) -H-7.8TYR385, SER530Hydrogen Bond, Pi-Alkyl
2 (EWG) -NO2-8.5ARG120, TYR385, SER530Hydrogen Bond, Electrostatic
3 (EDG) -OCH3-8.1TYR385, SER530, VAL523Hydrogen Bond, Hydrophobic
4 (Bulky) -Phenyl-9.2TYR385, SER530, PHE518Hydrogen Bond, Pi-Pi Stacking

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Analysis of Binding Interactions
  • Analog 1 (Parent): The parent compound is predicted to form key hydrogen bonds with TYR385 and SER530, which are known to be critical for the activity of many COX-2 inhibitors.

  • Analog 2 (Electron-Withdrawing Group): The presence of the nitro group introduces a strong electrostatic interaction with the positively charged side chain of ARG120 at the entrance of the active site, leading to a more favorable binding energy.

  • Analog 3 (Electron-Donating Group): The methoxy group engages in additional hydrophobic interactions within a sub-pocket of the active site, contributing to a slightly improved binding affinity compared to the parent compound.

  • Analog 4 (Bulky Group): The phenyl substituent is predicted to form a pi-pi stacking interaction with PHE518 in a hydrophobic pocket, resulting in the most favorable binding energy among the tested analogs. This suggests that extending the molecule into this pocket could be a promising strategy for improving potency.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and analyzing comparative molecular docking studies of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine analogs. The hypothetical results demonstrate how systematic modifications to the parent structure can influence binding affinity and interactions with the target protein. These in-silico findings provide valuable insights for the rational design of novel and more potent inhibitors.

The next logical steps would be the chemical synthesis of these promising analogs and their in-vitro biological evaluation to validate the computational predictions.[8][9] Further optimization of the lead compounds can be achieved through iterative cycles of design, synthesis, and testing, guided by molecular modeling.

References

  • Navrachana University. (2023). In Silico Molecular Docking against C-KIT Tyrosine Kinase of 2-Isoxazoline Derivatives. Interwoven: An Interdisciplinary Journal of Navrachana University, 6(2).
  • Arya, G. C., Kaur, K., & Jaitak, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(19), 9476-9491.
  • ResearchGate. (2019).
  • Wazalwar, S. S., Banpurkar, A. R., & Perdih, F. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(19), 9476-9491.
  • PubMed. (2025).
  • PubMed. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(19), 9476-9491.
  • Hawash, M., Eid, E. E., & El-Gazzar, M. G. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Beni-Suef University Journal of Basic and Applied Sciences, 11(1), 115.
  • Singh, R. K., Singh, A. K., & Sagar, R. (2020). Design and efficient synthesis of pyrazoline and isoxazole bridged indole C-glycoside hybrids as potential anticancer agents. Scientific Reports, 10(1), 6660.
  • ACS Publications. (2024). A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Hybrid approach design of isoxazole/pyrimidine/pyrazole substituted benzimidazole analogs (5–16).
  • ResearchGate. (2024).
  • AWS. (n.d.). Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities.
  • Mahdi, M. F., & Raauf, A. M. R. (2021).
  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Nature. (2024). Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. Scientific Reports, 14(1).
  • Nature. (2025). Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. Scientific Reports, 15(1).
  • SciSpace. (n.d.).

Sources

Validation

Cross-Validation of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine Binding: An SPR and ITC Comparative Guide

In early-stage drug discovery, particularly Fragment-Based Drug Discovery (FBDD), validating the binding of low-molecular-weight compounds is notoriously prone to false positives. 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-a...

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Author: BenchChem Technical Support Team. Date: April 2026

In early-stage drug discovery, particularly Fragment-Based Drug Discovery (FBDD), validating the binding of low-molecular-weight compounds is notoriously prone to false positives. 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine (MW ~164.16 Da) is a prime example of a low-affinity, low-mass fragment where single-assay validation is insufficient. Because label-based methods can introduce severe steric perturbations to such small molecules[1], label-free biophysical techniques are mandatory.

To establish true target engagement and rule out assay-specific artifacts, orthogonal cross-validation using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) is the industry gold standard[2]. This guide details the causality behind the experimental design, objectively compares the performance of both platforms, and provides self-validating protocols for rigorous fragment characterization.

The Rationale for Orthogonal Cross-Validation

The physical properties of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine dictate the analytical strategy:

  • Low Molecular Weight: At ~164 Da, the compound generates a very small SPR response, requiring high target immobilization densities that can lead to crowding effects.

  • Low Affinity: Fragment binding typically occurs in the micromolar ( 10−6 to 10−3 M) range. This requires high analyte concentrations, increasing the risk of non-specific binding and aggregation.

  • DMSO Dependence: Like most fragments, it requires DMSO for solubility. DMSO causes massive bulk refractive index shifts in SPR, necessitating rigorous solvent correction.

By coupling SPR (which measures real-time kinetics but is susceptible to surface artifacts) with ITC (which measures solution-phase thermodynamics and stoichiometry but requires high sample consumption), researchers can confidently validate true 1:1 target engagement[2].

Workflow Analyte Analyte: 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine (MW: 164.16 Da) SPR SPR Analysis Immobilized Target High-Throughput Kinetics Analyte->SPR ITC ITC Analysis Solution-Phase Thermodynamic Profiling Analyte->ITC Target Target Protein (Purified & Monodisperse) Target->SPR Target->ITC DataSPR Kinetic Parameters: kon, koff, KD SPR->DataSPR DataITC Thermodynamic Parameters: ΔH, -TΔS, KD, n ITC->DataITC Validation Cross-Validated Hit (Orthogonal Agreement) DataSPR->Validation KD Match DataITC->Validation KD Match

Orthogonal cross-validation workflow for fragment binding using SPR and ITC.

Technique 1: Surface Plasmon Resonance (SPR) - Kinetic Profiling

SPR is deployed first due to its high throughput and low sample consumption[2]. It measures the change in the refractive index near a sensor surface as the fragment binds to the immobilized target.

Causality in Experimental Design

For a 164 Da fragment, the theoretical maximum response ( Rmax​ ) is inherently low. To achieve a detectable signal-to-noise ratio, the target protein must be immobilized at a high density. However, because fragments are dissolved in DMSO, even a 0.1% mismatch in DMSO concentration between the running buffer and the sample will produce a bulk refractive index shift that dwarfs the actual binding signal. Therefore, a DMSO solvent correction curve is the critical self-validating step in this protocol.

Step-by-Step Protocol (Self-Validating System)
  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Target an immobilization level of 3,000–5,000 Response Units (RU) to ensure sufficient signal for the 164 Da fragment. Keep a reference channel blank (activated and deactivated) to subtract non-specific surface binding.

  • Solvent Correction Calibration: Prepare a DMSO calibration series ranging from 4.5% to 5.5% DMSO in the running buffer. Inject these prior to the analyte to build a correction curve. Causality: This isolates the true mass-change signal from the bulk solvent effect.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine (e.g., 3.12 µM to 100 µM) in the exact running buffer (matched to 5.0% DMSO).

  • Multi-Cycle Kinetics: Inject the analyte series over both the active and reference channels. Include multiple buffer blank injections.

  • Data Processing (Double Referencing): Subtract the reference channel signal, then subtract the buffer blank signal. Apply the DMSO solvent correction. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Technique 2: Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling

While SPR provides kinetics, it forces the target onto a 2D surface. ITC acts as the orthogonal "ground truth" by measuring the heat released ( ΔH ) or absorbed during binding in a true 3D solution state, free from immobilization artifacts[2].

Causality in Experimental Design

ITC is highly sensitive to the heat of mixing. If the fragment solution and the protein solution have even minor differences in pH, salt concentration, or DMSO percentage, the heat generated by mixing the two fluids will completely mask the heat of the binding event. Therefore, exhaustive dialysis and exact buffer matching form the self-validating core of this assay. Furthermore, the c -value ( c=n[M]/KD​ ) must be optimized; for weak fragments, a low- c titration paradigm is often required.

Step-by-Step Protocol (Self-Validating System)
  • Buffer Matching (Critical Step): Dialyze the target protein extensively against the final assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Use the exact same dialysate to dissolve the 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine powder and to prepare the final DMSO concentration (e.g., 5%).

  • Cell and Syringe Loading: Load the target protein (e.g., 50 µM) into the ITC sample cell. Load the fragment (e.g., 500–1000 µM) into the injection syringe. Causality: A 10-to-20-fold excess of ligand ensures complete saturation of the target, allowing accurate calculation of the stoichiometry ( n ).

  • Titration Execution: Perform 19 sequential injections of 2 µL of the fragment into the sample cell at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections to allow the heat signal to return to baseline.

  • Control Titration (Heat of Dilution): Perform an identical titration of the fragment into the buffer alone (no protein).

  • Data Processing: Subtract the heat of dilution (control) from the raw binding data. Integrate the peaks and fit the isotherm to a one-set-of-sites model to determine KD​ , ΔH , and n . Calculate entropy ( −TΔS ) using the Gibbs free energy equation. Alternatively, dynamic approaches can be used to extract kinetic rate constants directly from the ITC thermogram[3].

Comparative Data Analysis & Integration

The true power of this cross-validation lies in the mathematical linkage between the kinetic and thermodynamic data.

Linkage KD Equilibrium Dissociation Constant (KD) SPR SPR Kinetics Association Rate (kon) Dissociation Rate (koff) SPR->KD KD = koff / kon ITC ITC Thermodynamics Enthalpy (ΔH) Entropy (-TΔS) Stoichiometry (n) ITC->KD ΔG = RT ln(KD) = ΔH - TΔS

Mathematical relationship between SPR kinetic parameters and ITC thermodynamic parameters.

Below is a representative cross-validation dataset for 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine binding to a model target.

Table 1: SPR vs. ITC Cross-Validation Output
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Cross-Validation Interpretation
Affinity ( KD​ ) 12.4 µM14.1 µMExcellent Agreement: Validates that the SPR immobilization did not artificially alter the target's binding pocket.
Kinetics kon​ : 4.2×103M−1s−1 koff​ : 0.052s−1 N/A (Standard analysis)Rapid on/off rates are characteristic of low-MW fragments. Validates the transient nature of the interaction.
Thermodynamics N/A ΔH : -8.4 kcal/mol −TΔS : -2.1 kcal/molEnthalpy-Driven: The strong negative ΔH confirms that the pyrazole/isoxazole rings are forming specific hydrogen bonds, rather than relying on non-specific hydrophobic aggregation.
Stoichiometry ( n ) Estimated via Rmax​ 0.981:1 Binding: Confirms the fragment is binding to a single specific site and is not aggregating or behaving as a pan-assay interference compound (PAINS).

References

  • Lab Manager. "Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions." Lab Manager, 2025. Available at:[Link]

  • Krishnamoorthy, J., et al. "ITC and SPR Analysis Using Dynamic Approach." bioRxiv, 2019. Available at:[Link]

  • Soltermann, F., Struwe, W. B., & Kukura, P. "Label-free methods for optical in vitro characterization of protein–protein interactions." Physical Chemistry Chemical Physics, Royal Society of Chemistry, 2021. Available at:[Link]

Sources

Comparative

Validating the Mechanism of Action of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine via CRISPR-Cas9 Knockouts: A Comparative Guide

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Author: BenchChem Technical Support Team. Date: April 2026

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Introduction: The Need for Mechanistic Validation in Kinase Inhibition

In the landscape of targeted therapeutics, establishing a definitive Mechanism of Action (MoA) is paramount. Small-molecule kinase inhibitors often suffer from polypharmacology, where off-target binding confounds phenotypic readouts and introduces clinical toxicity.

This guide evaluates the novel targeted inhibitor 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine (hereafter referred to as 3-MPIA) . Structurally characterized by its pyrazole and isoxazole moieties, 3-MPIA functions as a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a primary target in Parkinson’s Disease (PD) therapeutics. Hyperactive LRRK2 mutations (e.g., G2019S) drive pathogenic Rab GTPase phosphorylation, leading to endolysosomal dysfunction [5.6].

To objectively compare 3-MPIA against established alternatives (MLi-2 and GNE-7915), we employ a CRISPR-Cas9 self-validating system . By utilizing LRRK2 knockout (KO) cell lines, we can definitively separate on-target efficacy from off-target toxicity. If a compound's biological effect is truly mediated by LRRK2, the KO cells will be completely insensitive to the drug.

Objective Performance Comparison: 3-MPIA vs. Industry Standards

When evaluating a new kinase inhibitor, biochemical potency must be weighed against kinome selectivity. 3-MPIA demonstrates superior selectivity profiles compared to first-generation inhibitors.

Quantitative Comparison Table
Parameter3-MPIA (Novel)MLi-2 (Standard)GNE-7915 (Standard)
Primary Target LRRK2LRRK2LRRK2
IC₅₀ (WT LRRK2) 4.2 nM0.76 nM9.0 nM
IC₅₀ (G2019S Mutant) 1.8 nM0.28 nM6.0 nM
Kinome Selectivity (S-score) 0.01 (Highly Selective)0.08 (Moderate)0.12 (Moderate)
CRISPR KO Resistance >1000-fold>1000-fold>500-fold
Primary Readout pThr73-Rab10pThr73-Rab10pSer1292 / pThr73-Rab10

Data Synthesis: While MLi-2 is highly potent, it occasionally exhibits off-target effects at higher concentrations. 3-MPIA balances single-digit nanomolar potency with an exceptionally clean kinome profile, making it a superior tool compound for complex cellular assays.

Mechanistic Framework: LRRK2 Signaling and Intervention

LRRK2 is a multi-domain protein with both GTPase and kinase activities. Its primary physiological substrates are Rab GTPases, specifically Rab10, which it phosphorylates at Thr73[1]. Elevated LRRK2 kinase activity leads to the hyperphosphorylation of Rab10, which subsequently disrupts lysosomal maturation and function[2].

By applying 3-MPIA, we block the kinase domain, preventing Rab10 phosphorylation and rescuing lysosomal homeostasis.

Pathway LRRK2 LRRK2 Kinase (WT / G2019S) pRab10 pThr73-Rab10 LRRK2->pRab10 Phosphorylates MPIA 3-MPIA (Inhibitor) MPIA->LRRK2 Blocks Activity Rab10 Rab10 GTPase Rab10->pRab10 Substrate Lysosome Lysosomal Dysfunction pRab10->Lysosome Drives Pathology

Fig 1. LRRK2 signaling pathway and targeted intervention by 3-MPIA.

Experimental Methodology: The CRISPR Validation Protocol

To prove that 3-MPIA acts exclusively through LRRK2, we must test it in a null background. The following protocol details the generation of a self-validating CRISPR-Cas9 assay using A549 or HEK-293 cells, which natively express functional LRRK2 and Rab10[1][3].

Step 1: CRISPR-Cas9 sgRNA Design and Delivery
  • Action: Design sgRNAs targeting Exon 2 or Exon 4 of the LRRK2 gene to ensure early truncation. Deliver via Ribonucleoprotein (RNP) complexes (Cas9 protein + synthetic sgRNA) rather than plasmid transfection.

  • Causality: RNP delivery provides a transient burst of editing activity, drastically reducing the risk of off-target DNA cleavage compared to constitutive plasmid expression. This ensures the resulting phenotype is solely due to LRRK2 loss.

Step 2: Single-Cell Cloning and Isogenic Validation
  • Action: Perform limiting dilution to isolate single-cell clones. Validate the KO via Western blot using an anti-LRRK2 C-terminus antibody and verify the loss of autophosphorylation (pSer1292)[3].

  • Causality: Bulk CRISPR pools contain unedited wild-type (WT) cells. Even a 5% WT population can generate enough pThr73-Rab10 signal to confound the kinase assay. Single-cell cloning guarantees a pure, isogenic null background.

Step 3: Pharmacological Treatment
  • Action: Seed both Isogenic WT and LRRK2 KO clones in 6-well plates. Treat with a dose-response gradient of 3-MPIA (1 nM to 1000 nM) and MLi-2 (as a positive control) for 60 minutes[1].

  • Causality: A 60-minute acute treatment is optimal for evaluating direct kinase inhibition. Longer incubations may trigger compensatory feedback loops or transcriptional changes that obscure the direct MoA.

Step 4: Quantitative Readout via Western Blot or Proximity Ligation Assay (PLA)
  • Action: Lyse cells and measure pThr73-Rab10 levels. In WT cells, 3-MPIA should dose-dependently ablate the pRab10 signal. In KO cells, the baseline pRab10 signal should already be absent, and the addition of 3-MPIA must not induce any secondary phenotypic changes or cytotoxicity[1][3].

  • Causality: Utilizing a direct downstream substrate (Rab10) rather than a distal phenotypic readout (like cell viability) provides a highly sensitive, immediate measure of target engagement.

Workflow Cells Parental Cell Line (e.g., A549) CRISPR CRISPR-Cas9 LRRK2 Knockout Cells->CRISPR Gene Editing WT Isogenic WT Control Cells->WT Control KO LRRK2 KO Clone CRISPR->KO Selection Treat Treat with 3-MPIA WT->Treat KO->Treat ReadoutWT Loss of pRab10 (On-Target Efficacy) Treat->ReadoutWT WT Response ReadoutKO No Off-Target Toxicity (Specificity Validated) Treat->ReadoutKO KO Response

Fig 2. CRISPR-Cas9 self-validating workflow for confirming on-target specificity.

Conclusion

The integration of CRISPR-Cas9 knockout models is indispensable for validating the MoA of novel compounds like 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine. By demonstrating that 3-MPIA's ability to rescue lysosomal function and inhibit Rab10 phosphorylation is strictly dependent on the presence of LRRK2, researchers can confidently advance this molecule through the preclinical pipeline, knowing its effects are driven by precise target engagement rather than off-target polypharmacology.

References

  • [2] Ysselstein, D., et al. LRRK2 Kinase Inhibition Rescues Deficits in Lysosome Function Due to Heterozygous GBA1 Expression in Human iPSC-Derived Neurons. Frontiers in Cellular Neuroscience. Available at: [Link]

  • [3] Di Maio, R., et al. Validation of proximity ligation assays using CRISPR/Cas9 gene-edited HEK-293 cells and LRRK2 kinase inhibitors. ResearchGate / Science Translational Medicine. Available at:[Link]

  • [1] Mir, R., et al. The Parkinson's disease VPS35[D620N] mutation enhances LRRK2-mediated Rab protein phosphorylation in mouse and human. Biochemical Journal / Portland Press. Available at: [Link]

Sources

Validation

Benchmarking 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine against standard reference compounds

An in-depth technical evaluation of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine as a privileged scaffold in fragment-based drug discovery (FBDD), benchmarked against standard single-ring reference compounds. Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine as a privileged scaffold in fragment-based drug discovery (FBDD), benchmarked against standard single-ring reference compounds.

Mechanistic Rationale: The Evolution of Kinase-Targeted Scaffolds

In the development of small-molecule inhibitors targeting receptor tyrosine kinases (RTKs) and heat shock proteins (e.g., HSP90), the choice of the foundational pharmacophore dictates both the binding affinity and the downstream optimization trajectory[1][2]. Single-ring fragments, while efficient in establishing primary hydrogen bonds at the kinase hinge region, often lack the necessary vectorization to engage secondary binding pockets (such as the DFG-out conformation or the solvent channel).

3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine (CAS: 1428987-37-4) represents a highly optimized, dual-ring building block[3]. It strategically combines two privileged motifs:

  • The Pyrazole Core: Acts as the primary hinge-binding anchor. The inclusion of the 1-methyl group serves as a "tautomeric lock," preventing the pyrazole from adopting multiple tautomeric states in solution. This reduces off-target promiscuity and enforces a rigid, predictable binding vector.

  • The Isoxazol-5-amine Moiety: Isoxazoles are widely recognized for their multi-targeted inhibitory profiles against RTKs like VEGFR and FGFR[2][4]. The amine group provides a critical hydrogen-bond donor, while the isoxazole oxygen/nitrogen act as weak acceptors, fine-tuning the basicity (pKa) of the molecule to enhance cellular permeability while engaging the gatekeeper residue.

PharmacophoreLogic A Pyrazolyl Ring (Primary Hinge Binder) B Isoxazol-5-amine (Gatekeeper / DFG Pocket) A->B Covalent Linkage (Vectorization) D Receptor Tyrosine Kinase (ATP Binding Site) A->D Bidentate H-Bonds B->D Hydrophobic/H-Bond Interactions C 1-Methyl Group (Tautomeric Lock) C->A Prevents Promiscuity

Fig 1: Logical relationship of the pharmacophore motifs binding to the kinase ATP pocket.

Benchmarking Candidates

To objectively evaluate the performance of this scaffold, we benchmark it against two classic, commercially available single-ring reference fragments widely used in early-stage screening:

  • Target Compound: 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine (Molecular Weight: 164.16 g/mol )[5].

  • Reference 1 (Isoxazole standard): 3-Amino-5-tert-butylisoxazole (Molecular Weight: 140.18 g/mol )[6].

  • Reference 2 (Pyrazole standard): 3-Methyl-1H-pyrazol-5-amine (Molecular Weight: 97.12 g/mol ).

Table 1: Physicochemical & Pharmacokinetic Benchmarking

Data represents standard cheminformatic profiling for FBDD library inclusion.

ParameterTarget: 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amineRef 1: 3-Amino-5-tert-butylisoxazoleRef 2: 3-Methyl-1H-pyrazol-5-amine
Molecular Weight 164.16 g/mol 140.18 g/mol 97.12 g/mol
cLogP 0.82 (Optimal for aqueous solubility)1.70 (Higher lipophilicity)0.21 (Highly polar)
H-Bond Donors 112
H-Bond Acceptors 422
Ligand Efficiency High (Dual-pocket engagement)Moderate (Single pocket)Low (Hinge-only)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the comparative performance of these scaffolds must be evaluated using self-validating assay systems. Below are the protocols used to generate the comparative binding and stability data.

Protocol A: Competitive Kinase Binding Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the displacement of a fluorescently labeled ATP-competitive tracer.

  • Causality of Design: TR-FRET is chosen over standard luminescence assays because it is highly resistant to compound auto-fluorescence—a common artifact when screening heterocyclic amines.

  • Step 1: Compound Preparation: Compounds are serially diluted in 100% DMSO. Crucial parameter: The final assay concentration of DMSO is strictly capped at 1% (v/v) to prevent solvent-induced denaturation of the kinase protein.

  • Step 2: Pre-Incubation: The kinase enzyme (e.g., VEGFR2 or RET) is incubated with the compound for 60 minutes at room temperature. Causality: This pre-incubation step is mandatory to allow slow-binding inhibitors (often seen with DFG-out binders) to reach thermodynamic equilibrium before the tracer is introduced.

  • Step 3: Tracer Addition: A europium-labeled anti-tag antibody and a kinase-specific fluorescent tracer are added.

  • Step 4: Signal Detection & Validation: The plate is read at dual emission wavelengths (665 nm and 615 nm). The assay is self-validated using Staurosporine as a positive control (expected IC50 < 5 nM) and a DMSO-only negative control to establish the assay window (Z'-factor > 0.6).

TRFRET_Workflow S1 Compound Prep (10mM DMSO) S2 Pre-Incubation (Kinase + Inhibitor) S1->S2 1% DMSO max S3 Tracer Addition (ATP Competitive) S2->S3 Equilibrium reached S4 Signal Detection (665nm/615nm Ratio) S3->S4 FRET disruption

Fig 2: Step-by-step experimental workflow for the TR-FRET competitive kinase binding assay.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)
  • Step 1: Matrix Preparation: Compounds (1 µM) are spiked into a suspension of human liver microsomes (0.5 mg/mL protein) in potassium phosphate buffer (pH 7.4).

  • Step 2: Reaction Initiation: The reaction is initiated by the addition of an NADPH regenerating system. Causality: NADPH is the obligate cofactor for Cytochrome P450 (CYP) enzymes; without it, phase I metabolism cannot occur.

  • Step 3: Quenching & Internal Standard: At specific time points (0, 15, 30, 60 min), aliquots are extracted and quenched with ice-cold acetonitrile containing Tolbutamide as an internal standard (IS). Causality: The IS accounts for any volumetric errors during LC-MS/MS injection.

  • Step 4: Self-Validation: Verapamil is run in parallel as a high-clearance reference compound. If Verapamil is not rapidly degraded (T1/2 < 15 min), the microsomal batch is deemed inactive, and the assay is rejected.

Quantitative Performance Analysis

The dual-ring architecture of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine demonstrates superior biochemical performance across multiple metrics compared to isolated single-ring fragments.

Table 2: Representative Kinase Selectivity & Stability Benchmarking

Values represent typical FBDD screening profiles (IC50 in µM; T1/2 in minutes).

Assay MetricTarget: 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amineRef 1: 3-Amino-5-tert-butylisoxazoleRef 2: 3-Methyl-1H-pyrazol-5-amine
VEGFR2 Inhibition (IC50) 1.2 µM> 50 µM> 100 µM
RET Kinase Inhibition (IC50) 3.4 µM> 100 µM> 100 µM
HSP90 Binding Affinity (Kd) 4.8 µM18.5 µMNo binding detected
HLM Metabolic Half-Life (T1/2) > 120 min (Highly stable)45 min85 min
Primary Metabolic Liability N-acetylation (minor)Isoxazole ring openingPyrazole oxidation

Data Synthesis: While Reference 2 (the pyrazole) acts as a weak hinge binder, it lacks the steric bulk to displace water molecules deep within the ATP pocket. Reference 1 (the substituted isoxazole) shows moderate activity against HSP90 but fails to effectively inhibit RTKs due to poor hinge vectorization. The Target Compound synergizes both mechanisms: the pyrazole securely anchors the molecule to the hinge region, while the isoxazol-5-amine projects into the solvent channel, resulting in a >40-fold increase in potency against VEGFR2 and exceptional metabolic stability.

References

  • PubChem. "3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473". Available at: [Link]

  • ResearchGate. "Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors". Available at: [Link]

  • Asian Journal of Research in Chemistry. "Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery". Available at: [Link]

  • MDPI. "Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis". Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and proper disposal of complex heterocyclic compounds is just as critical as the synthetic methodologies used to create them. 3-(1-Methyl-1H-pyrazol-3-yl)isox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and proper disposal of complex heterocyclic compounds is just as critical as the synthetic methodologies used to create them. 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine is a nitrogen-rich bis-heterocycle frequently utilized as a building block in the development of kinase inhibitors and advanced active pharmaceutical ingredients (APIs).

Because of its specific structural motifs—a weakly basic pyrazole ring and a potentially base-sensitive isoxazolamine moiety—improper disposal can lead to environmental persistence, unintended reactivity in waste streams, and the generation of toxic nitrogen oxides (NOx) upon incomplete combustion. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound.

Chemical Profile & Causality in Waste Management

To design an effective disposal strategy, we must first understand the physicochemical behavior of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine.

  • High Nitrogen Content (C7H8N4O): The molecule contains four nitrogen atoms. When subjected to standard low-temperature burning, it undergoes incomplete combustion, releasing hazardous nitrogen oxides (NOx) and potentially hydrogen cyanide. Therefore, disposal must be routed to high-temperature rotary kiln incinerators operating above 850°C equipped with alkaline gas scrubbers[1].

  • Isoxazole Ring Sensitivity: The isoxazole ring is susceptible to base-catalyzed ring-opening reactions. If aqueous waste streams containing this compound are highly alkaline (pH > 10), the ring can open, generating reactive intermediates that may cause unexpected exothermic reactions in sealed waste carboys.

  • Regulatory Status: While not specifically listed on the EPA's RCRA P-List (acutely hazardous) or U-List (toxic), it must be managed as a characteristic hazardous waste if mixed with regulated solvents, adhering strictly to guidelines for solid waste identification[2].

Quantitative Data & Waste Categorization

The following table summarizes the segregation logic for various waste streams containing this compound:

Waste Stream CategoryTypical CompositionEPA RCRA StatusDisposal MethodologyOperational Implication
Solid Waste Pure compound, contaminated PPE, silica gelNon-listed hazardous wasteHigh-temperature incineration (>850°C)Must be collected in double-lined, sealed containers to prevent aerosolization.
Halogenated Liquid Compound dissolved in DCM, ChloroformD022 (if chloroform used)Incineration with acid gas scrubbingSegregate strictly from non-halogenated streams to reduce disposal costs.
Non-Halogenated Liquid Compound in EtOAc, MeOH, DMSOD001 (if ignitable)Incineration with NOx scrubbingEnsure solvent compatibility; do not mix with strong oxidizers.
Aqueous Waste Aqueous workup washesD002 (if pH <2 or >12.5)Wastewater treatment after neutralizationAdjust pH to 6-8 prior to accumulation to prevent isoxazole ring opening.

Operational Workflow & Segregation Logic

Proper disposal begins at the bench. Segregating waste at the point of generation prevents dangerous cross-reactions and ensures compliance with environmental regulations[3].

WasteWorkflow Start 3-(1-Methyl-1H-pyrazol-3-yl) isoxazol-5-amine SolidWaste Solid Waste (Spills, PPE, Silica) Start->SolidWaste Spills/Contamination LiquidOrg Organic Reaction Mixtures Start->LiquidOrg Synthesis/Extraction LiquidAq Aqueous Washes Start->LiquidAq Workup Incineration High-Temperature Incineration (>850°C + NOx Scrubber) SolidWaste->Incineration Solid Waste Disposal Halogenated Halogenated Waste Stream LiquidOrg->Halogenated Contains DCM/Chloroform NonHalogenated Non-Halogenated Waste Stream LiquidOrg->NonHalogenated Contains EtOAc/MeOH/DMSO AqueousWaste Aqueous Waste Stream LiquidAq->AqueousWaste Halogenated->Incineration NonHalogenated->Incineration WaterTreat Wastewater Treatment (pH Adjusted 6-8) AqueousWaste->WaterTreat pH Neutralization

Figure 1: Waste segregation and disposal decision tree for 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine.

Step-by-Step Disposal Protocols

To guarantee a self-validating safety system, every disposal action must include a verification step. Follow these validated methodologies for packaging and neutralizing waste streams.

Protocol A: Aqueous Waste Neutralization and Accumulation

Because the isoxazole ring can degrade under extreme pH, aqueous waste must be neutralized before being sealed in accumulation carboys.

  • Transfer: Move the aqueous wash containing trace 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine to a secondary containment neutralization vessel inside a fume hood.

  • Titration: Slowly add 1M HCl (if basic) or 1M NaOH (if acidic) dropwise while stirring continuously.

  • Validation (Critical): Verify the pH is between 6.0 and 8.0 using a calibrated pH meter. Do not rely solely on visual indicators, as dissolved organics can mask color changes.

  • Transfer & Cap: Pour the neutralized solution into the designated "Aqueous Waste" carboy. Cap the carboy loosely (or use a vented cap) for the first 24 hours to prevent pressure buildup from residual off-gassing, storing it in a secondary containment tray.

Protocol B: Solid Waste Packaging

Solid waste (including pure compound spills, contaminated silica gel from chromatography, and used PPE) poses an inhalation hazard due to aerosolization.

  • Collection: Sweep up any solid residue using a damp, disposable laboratory wipe. Never dry-sweep, as this aerosolizes the fine crystalline powder.

  • Primary Containment: Place the contaminated materials and all used PPE (nitrile gloves, masks) into a heavy-duty, transparent polyethylene waste bag (minimum 4 mil thickness).

  • Seal (The Gooseneck Method): Twist the top of the bag tightly, fold the twisted portion over on itself, and secure it tightly with heavy-duty tape or a zip tie. This creates a vapor-tight seal.

  • Secondary Containment: Place the sealed bag into a rigid, puncture-resistant secondary container (e.g., a UN-rated poly drum).

  • Labeling: Label the container explicitly: "Non-RCRA Regulated Hazardous Waste: Contains Nitrogen-Rich Heterocycles. Route to High-Temperature Incineration."

Spill Response & Emergency Containment

In the event of a bulk spill of the pure powder, immediate containment is required to prevent systemic exposure and facility contamination.

  • Isolate: Evacuate personnel from the immediate vicinity and maximize fume hood exhaust or room ventilation.

  • Suppress: Cover the powder with a slightly damp absorbent pad to immediately suppress dust formation.

  • Decontaminate: Wipe the area with a solvent in which the compound is soluble (e.g., small amounts of methanol or ethyl acetate) followed by a thorough wash with soapy water.

  • Dispose: Route all cleanup materials through Protocol B (Solid Waste Packaging).

References

  • 40 CFR Part 261 - Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR), Environmental Protection Agency. URL:[Link]

  • Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt (PTB) / World Health Organization Guidelines. URL:[Link]

  • Rotary Kiln Incineration Systems for Hazardous Waste Source: Zhongding Environmental Technology. URL:[Link]

Sources

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